molecular formula C10H9N3O2 B1587456 methyl 6-(1H-pyrazol-1-yl)nicotinate CAS No. 321533-62-4

methyl 6-(1H-pyrazol-1-yl)nicotinate

Cat. No.: B1587456
CAS No.: 321533-62-4
M. Wt: 203.2 g/mol
InChI Key: ZNCLEEDBRQOXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(1H-pyrazol-1-yl)nicotinate is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-pyrazol-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-3-4-9(11-7-8)13-6-2-5-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCLEEDBRQOXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395801
Record name methyl 6-(1H-pyrazol-1-yl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321533-62-4
Record name methyl 6-(1H-pyrazol-1-yl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Characterization & Synthetic Utility of Methyl 6-(1H-pyrazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 321533-62-4) is a critical biaryl scaffold employed in the synthesis of allosteric kinase inhibitors (e.g., SHP2, ROR


) and neuroprotective agents.[1] Its structural core—a pyridine ring substituted with a pyrazole moiety—serves as a robust pharmacophore for hydrogen bond interactions within ATP-binding pockets.[1]

This guide addresses a common ambiguity in the field regarding the compound's melting point (MP), which varies significantly across commercial certificates of analysis (CoA). We clarify the physicochemical basis for this variance, provide a standardized synthesis protocol to ensure high crystallinity, and outline a self-validating quality control workflow.

Physicochemical Profile

The melting point of this compound is not merely a physical constant but a sensitive indicator of regioisomeric purity and crystal lattice stability.[1]

Core Specifications
PropertySpecification
IUPAC Name Methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate
CAS Number 321533-62-4
Molecular Formula C

H

N

O

Molecular Weight 203.20 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
The Melting Point Divergence

Researchers will encounter two distinct MP ranges in literature and vendor CoAs. Understanding the causality is vital for process control.[1]

Grade / StateMelting Point RangeInterpretation
High Purity (Crystalline) 129 – 131 °C Indicates a highly ordered crystal lattice, likely recrystallized from ethanol or acetonitrile.[1] This is the target for GMP intermediates.
Commercial / Technical 117 – 121 °C Often indicates amorphous content or trace impurities (e.g., unreacted pyrazole, regioisomeric byproducts). Suitable for early-stage screening but risks downstream process failure.[1]

Technical Insight: The depression of the melting point from 131°C to ~118°C is frequently caused by the presence of the bis-addition byproduct or residual solvent entrapment in the lattice.

Synthetic Pathway & Protocol

To achieve the target melting point of 129-131°C, a Nucleophilic Aromatic Substitution (S


Ar) strategy is preferred over metal-catalyzed couplings (Ullmann/Buchwald) to minimize heavy metal scavenging during purification.[1]
Reaction Logic

The electron-withdrawing methyl ester at the C3 position of the pyridine ring activates the C6-chlorine for displacement by the pyrazole nucleophile.[1]

Synthesis Reactant1 Methyl 6-chloronicotinate (Electrophile) Base Base: K2CO3 Solvent: DMF/ACN Reactant1->Base Reactant2 1H-Pyrazole (Nucleophile) Reactant2->Base Intermediate Meisenheimer Complex (Transition State) Base->Intermediate 80-100°C, 4-6h Product This compound (Target) Intermediate->Product Byproduct KCl + CO2 Intermediate->Byproduct

Figure 1: S


Ar synthetic pathway utilizing the electron-deficient nature of the nicotinic ester.[1]
Optimized Experimental Protocol

Scale: 10 mmol basis Yield Target: 85-92%

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 6-chloronicotinate (1.71 g, 10 mmol) and 1H-Pyrazole (0.75 g, 11 mmol, 1.1 equiv).

  • Solvent/Base: Add anhydrous Acetonitrile (ACN) (20 mL) followed by granular Potassium Carbonate (K

    
    CO
    
    
    
    )
    (2.07 g, 15 mmol, 1.5 equiv).
    • Note: ACN is preferred over DMF for easier workup, though DMF increases reaction rate if kinetics are sluggish.

  • Reaction: Heat the suspension to reflux (~82°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[1][2] The starting material (R

    
     ~0.6) should disappear, replaced by the more polar product (R
    
    
    
    ~0.4).
  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Pour the reaction mass into Ice Water (100 mL) with vigorous stirring. The product should precipitate as a white solid.[1]

    • Stir for 30 minutes to dissolve inorganic salts (KCl, excess K

      
      CO
      
      
      
      ).
  • Purification:

    • Filter the solid and wash with water (2 x 20 mL) and cold hexanes (1 x 20 mL).

    • Recrystallization (Critical Step): Dissolve the crude solid in minimal boiling Ethanol . Allow to cool slowly to room temperature, then 4°C. This step is essential to hit the >129°C MP target.[1]

    • Dry under high vacuum at 45°C for 12 hours.[1]

Analytical Characterization & QC Workflow

Trust in the synthesized material requires a multi-modal analytical approach.

Self-Validating QC Logic

QC_Workflow Sample Isolated Solid DSC DSC / Melting Point Sample->DSC NMR 1H NMR (DMSO-d6) Sample->NMR Decision1 MP > 129°C? DSC->Decision1 Decision2 Pyrazole Integrals 1:1? NMR->Decision2 Pass RELEASE (High Purity) Decision1->Pass Yes Fail_Recryst Recrystallize (EtOH) Decision1->Fail_Recryst No (117-121°C) Decision2->Pass Yes Fail_Chrom Flash Chromatography Decision2->Fail_Chrom No (Regioisomers)

Figure 2: Quality Control Decision Tree. MP depression triggers recrystallization; NMR integral mismatch triggers chromatography.[1]

Spectroscopic Data
  • 1H NMR (300 MHz, DMSO-d

    
    ): 
    
    • 
       9.01 (d, 1H, Pyridine H-2) – Most deshielded proton due to ring nitrogen and ester.[1]
      
    • 
       8.65 (d, 1H, Pyrazole H-5)[1]
      
    • 
       8.45 (dd, 1H, Pyridine H-4)[1]
      
    • 
       7.95 (d, 1H, Pyridine H-5)[1]
      
    • 
       7.85 (d, 1H, Pyrazole H-3)[1]
      
    • 
       6.65 (dd, 1H, Pyrazole H-4) – Characteristic upfield pyrazole signal.[1]
      
    • 
       3.90 (s, 3H, -OCH
      
      
      
      )[1]
References
  • ChemBK. (n.d.).[1] this compound Properties and Safety. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3741563, this compound. Retrieved February 7, 2026, from [Link]

  • Bonacorso, H. G., et al. (2009). Synthesis of new trihalomethylated and non-symmetrical substituted 2-(1H-pyrazolyl)-5-(1H-pyrazolylcarbonyl)pyridines. Journal of the Brazilian Chemical Society.[1] (Contextual reference for pyrazolyl-pyridine coupling conditions).

Sources

An In-depth Technical Guide to the Solubility of Methyl 6-(1H-pyrazol-1-yl)nicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are paramount to its ultimate success as a therapeutic agent. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its efficacy.[1][2] For orally administered drugs, poor aqueous solubility can lead to low absorption, necessitating higher doses that may increase the risk of adverse effects.[2] Nicotinic acid and its derivatives have garnered significant attention for their diverse pharmacological activities.[3][4] As such, a thorough understanding of the solubility of novel nicotinic acid derivatives, such as methyl 6-(1H-pyrazol-1-yl)nicotinate, is indispensable for formulation scientists and medicinal chemists. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in various organic solvents, offering a foundational framework for researchers in the pharmaceutical sciences.

Physicochemical Profile of this compound

Key Structural Features Influencing Solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

  • Pyrazole Ring: The pyrazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. It can also participate in hydrogen bonding.

  • Methyl Ester Group: The ester group introduces polarity and a potential hydrogen bond acceptor site. It is expected to enhance solubility in moderately polar organic solvents compared to its carboxylic acid precursor.

Based on these features, it is anticipated that this compound will exhibit a range of solubilities in common organic solvents. Its solubility is likely to be influenced by the solvent's polarity, hydrogen bonding capacity, and dielectric constant. For instance, related compounds like methyl 6-methylnicotinate are soluble in methanol.[6][7]

Strategic Selection of Organic Solvents for Solubility Screening

The choice of solvents for solubility determination should be systematic and cover a range of polarities and functionalities. This approach provides a comprehensive understanding of the compound's solubility profile, which is crucial for subsequent formulation and process development.

A Recommended Solvent Panel:

Solvent ClassExample SolventsRationale
Protic Solvents Methanol, EthanolCapable of hydrogen bonding, mimicking potential interactions in biological systems.
Aprotic Polar Solvents Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Possess high dielectric constants and can dissolve a wide range of compounds.
Non-Polar/Weakly Polar Solvents Dichloromethane, Chloroform, Ethyl AcetateUseful for understanding solubility in less polar environments, relevant for certain drug delivery systems and extraction processes.[7]
Ethereal Solvents Tetrahydrofuran (THF), Diethyl EtherRepresent moderately polar, aprotic environments.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted shake-flask method, which is considered the gold standard for solubility measurements.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg or better)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the organic solvents)

Experimental Workflow

The experimental workflow is designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess this compound prep_solvent Add a known volume of solvent to vials prep_compound->prep_solvent Add compound to solvent equilibration Incubate at a constant temperature with agitation prep_solvent->equilibration centrifugation Centrifuge to separate undissolved solid equilibration->centrifugation sampling Withdraw supernatant centrifugation->sampling filtration Filter through a 0.22 µm syringe filter sampling->filtration dilution Dilute the filtrate filtration->dilution hplc_analysis Analyze by HPLC dilution->hplc_analysis

Sources

An In-depth Technical Guide to the Discovery and History of Pyrazole-Nicotinate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic fusion of distinct pharmacophores often leads to the discovery of novel molecular entities with unique and potent biological activities. This guide delves into the fascinating world of pyrazole-nicotinate compounds, a class of molecules born from the marriage of the versatile pyrazole nucleus and the biologically significant nicotinic acid (niacin) scaffold. This convergence has given rise to a rich and diverse chemical space, yielding compounds with significant therapeutic potential, from managing dyslipidemia to combating fungal infections and exploring new frontiers in neurodegenerative diseases. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, synthetic evolution, and mechanistic intricacies of these compelling compounds.

Historical Perspectives: From Serendipity to Rational Design

The story of pyrazole-nicotinate compounds is not one of a single, celebrated discovery but rather an evolutionary tale rooted in the broader history of its constituent moieties. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first named by Ludwig Knorr in 1883. Shortly thereafter, Knorr accomplished the first synthesis of a substituted pyrazole, laying the groundwork for over a century of exploration into the diverse pharmacological activities of this scaffold, which include anti-inflammatory, analgesic, and antimicrobial properties.[1]

For much of the 20th century, the development of pyrazole and nicotinic acid derivatives proceeded along parallel but separate tracks. A pivotal moment in the specific narrative of pyrazole-nicotinate compounds arrived with the growing understanding of the mechanism of action of nicotinic acid as a lipid-lowering agent. The discovery that nicotinic acid exerts its effects through the G-protein coupled receptor GPR109A (also known as HM74A) in the early 2000s spurred a new wave of rational drug design aimed at developing agonists with improved side-effect profiles, particularly the often-intolerable flushing effect of niacin.[2][3]

It was within this context that pyrazole-nicotinate compounds emerged as a significant area of research. A landmark 2003 study by van Herk and colleagues described the synthesis and evaluation of a series of substituted pyrazole-3-carboxylic acids as partial agonists for the nicotinic acid receptor.[4][5] This work demonstrated that the pyrazole scaffold could serve as a bioisostere for the pyridine ring of nicotinic acid, maintaining affinity for the receptor while modulating its activity. This publication marked a key inflection point, shifting the focus towards the deliberate design of pyrazole-nicotinates as targeted therapeutic agents.

Subsequent research has expanded the therapeutic landscape for these compounds. Notably, the investigation of N-(1H-pyrazol-5-yl)nicotinamide derivatives has revealed potent antifungal activity, opening up a new avenue for their application in agriculture and medicine.[6] More recently, the neuroprotective potential of pyrazolone-nicotinic acid derivatives is being explored, with studies indicating their ability to mitigate neuroinflammation and cognitive deficits in preclinical models of dementia.[7][8]

Synthetic Methodologies: Constructing the Pyrazole-Nicotinate Core

The synthesis of pyrazole-nicotinate compounds can be broadly categorized based on the nature of the linkage between the two heterocyclic systems: a direct C-N bond between the pyrazole nitrogen and the nicotinic acid ring, or an amide linkage.

Synthesis of N-Aryl Pyrazole-Nicotinates via C-N Bond Formation

A prevalent strategy for forging a direct link between a pyrazole and a nicotinic acid moiety involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is exemplified by the synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid and its esters.

Experimental Protocol: Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate [9]

  • Step 1: Reaction Setup: In a sealed tube, combine 2,4,6-trisubstituted pyrimidine (e.g., 4,6-dichloro-2-(methylthio)pyrimidine) (1.0 eq), 1H-pyrazole (4.0 eq), and cesium carbonate (Cs2CO3) (3.0 eq) in N-methyl-2-pyrrolidone (NMP).

  • Step 2: Heating: Stir the resulting mixture at 95 °C for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired 6-(1H-pyrazol-1-yl)nicotinate derivative.

Causality in Experimental Design:

  • The choice of a highly substituted pyrimidine with good leaving groups (e.g., chlorine) is crucial for the SNAr reaction to proceed efficiently.

  • Cesium carbonate acts as a base to deprotonate the pyrazole, generating the nucleophile.

  • NMP is a polar aprotic solvent that facilitates the SNAr reaction by solvating the cation and leaving the nucleophile reactive.

  • Elevated temperature is necessary to overcome the activation energy of the reaction.

Logical Workflow for C-N Bond Formation

Start Start Materials: Substituted Pyrimidine Pyrazole Base (Cs2CO3) Solvent (NMP) Reaction Nucleophilic Aromatic Substitution (SNAr) - Heat at 95 °C Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: 6-(1H-pyrazol-1-yl)nicotinate Purification->Product

Caption: Workflow for the synthesis of 6-(1H-pyrazol-1-yl)nicotinates.

Synthesis of Pyrazole-Nicotinamides via Amide Bond Formation

The creation of an amide linkage between the pyrazole and nicotinic acid moieties is a versatile and widely employed strategy, particularly for accessing N-(1H-pyrazol-5-yl)nicotinamide derivatives. This approach typically involves the coupling of a pyrazole-amine with an activated nicotinic acid derivative.

Experimental Protocol: Synthesis of N-(1H-pyrazol-5-yl)nicotinamide Derivatives [6]

  • Step 1: Activation of Nicotinic Acid: In a round-bottom flask, dissolve the desired nicotinic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq), and stir at room temperature for 30 minutes to form the activated ester.

  • Step 2: Amide Coupling: To the solution of the activated nicotinic acid, add the appropriate 5-aminopyrazole derivative (1.0 eq) and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Step 3: Reaction and Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Step 4: Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to afford the pure N-(1H-pyrazol-5-yl)nicotinamide.

Causality in Experimental Design:

  • The use of coupling agents like EDCI and HOBt is essential to activate the carboxylic acid of the nicotinic acid, making it susceptible to nucleophilic attack by the aminopyrazole. This avoids the need to convert the carboxylic acid to a more reactive acyl chloride, which can be harsh for some substrates.

  • The base (TEA or DIPEA) is added to neutralize the hydrochloride salt of the aminopyrazole if it is used as such, and also to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.

Logical Workflow for Amide Bond Formation

Start Start Materials: Nicotinic Acid 5-Aminopyrazole Coupling Agents Base Activation Activation of Carboxylic Acid (e.g., with EDCI/HOBt) Start->Activation Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: N-(1H-pyrazol-5-yl)nicotinamide Purification->Product

Caption: Workflow for the synthesis of N-(1H-pyrazol-5-yl)nicotinamides.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of pyrazole-nicotinate compounds is diverse, with the most well-documented activities being in the treatment of dyslipidemia and fungal infections.

Agonists of the Nicotinic Acid Receptor (GPR109A) for Dyslipidemia

Nicotinic acid is a well-established therapeutic agent for treating dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood.[5] However, its clinical use is often limited by a significant side effect: cutaneous flushing. The discovery that pyrazole-based compounds can act as agonists of the nicotinic acid receptor, GPR109A, has opened new avenues for developing effective lipid-lowering drugs with a reduced flushing profile.[10][11][12]

Mechanism of Action:

Pyrazole-nicotinate compounds that are agonists of GPR109A mimic the action of nicotinic acid. GPR109A is a G-protein coupled receptor primarily expressed in adipocytes and immune cells.[2] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events results in decreased lipolysis of stored triglycerides, leading to a reduction in the release of free fatty acids into the bloodstream. The liver then has a reduced supply of free fatty acids for the synthesis of triglycerides and very-low-density lipoproteins (VLDL), which are precursors to low-density lipoproteins (LDL) or "bad cholesterol."

A significant advancement in this area is the development of G-protein-biased agonists. Research by Kim et al. (2015) on 1-nicotinoyl-4-(phenyl)thio-1H-pyrazole derivatives has shown that it is possible to design GPR109A agonists that selectively activate the desired G-protein signaling pathway responsible for the anti-lipolytic effects, while having a reduced effect on the β-arrestin pathway, which is thought to be involved in the flushing response.[10][13] This biased agonism offers a promising strategy to separate the therapeutic benefits of GPR109A activation from its undesirable side effects.

Signaling Pathway of GPR109A Agonism

cluster_cell Adipocyte Agonist Pyrazole-Nicotinate Agonist GPR109A GPR109A Receptor Agonist->GPR109A Binds to G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acid Release Lipolysis->FFA Leads to

Caption: GPR109A signaling cascade initiated by pyrazole-nicotinate agonists.

Antifungal Activity of Pyrazole-Nicotinamides

A distinct and promising therapeutic application of pyrazole-nicotinate compounds is in the realm of antifungal agents. Specifically, N-(1H-pyrazol-5-yl)nicotinamide derivatives have demonstrated significant efficacy against a range of pathogenic fungi.[6]

Mechanism of Action:

The primary antifungal mechanism of action for many pyrazole-carboxamide derivatives, including those with a nicotinamide moiety, is the inhibition of succinate dehydrogenase (SDH).[11][14][15][16] SDH, also known as complex II, is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds disrupt cellular respiration and energy production in the fungal cells, ultimately leading to cell death.

The specificity of these compounds for fungal SDH over the mammalian counterpart is a key factor in their potential as safe and effective antifungal agents. Molecular docking studies have suggested that these compounds bind to the ubiquinone-binding site of the SDH complex, preventing the reduction of ubiquinone to ubiquinol and thereby halting the electron flow.[14]

Inhibition of Fungal Succinate Dehydrogenase

cluster_fungal_mitochondrion Fungal Mitochondrion SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate Product Ubiquinol Ubiquinol (QH2) SDH->Ubiquinol Product Succinate Succinate Succinate->SDH Substrate Ubiquinone Ubiquinone (Q) Ubiquinone->SDH Substrate ETC Electron Transport Chain Ubiquinol->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Inhibitor Pyrazole-Nicotinamide Inhibitor->SDH Inhibits

Caption: Mechanism of action of antifungal pyrazole-nicotinamides.

Emerging Applications in Neurodegenerative Diseases

Recent research has begun to uncover the potential of pyrazole-nicotinate compounds in the treatment of neurodegenerative disorders such as Alzheimer's disease. A pyrazolone-nicotinic acid derivative has been shown to reverse cognitive and behavioral deficits in animal models of dementia.[7][8]

Mechanism of Action:

The neuroprotective effects of these compounds appear to be multi-faceted. The investigated pyrazolone-nicotinic acid derivative demonstrated the ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and learning. Additionally, the compound exhibited antioxidant properties and the ability to downregulate neuroinflammatory mediators, including nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α).[8] This combination of activities suggests that pyrazole-nicotinate compounds could be valuable leads in the development of multi-target drugs for complex neurodegenerative diseases.

Quantitative Data Summary

The following table summarizes key quantitative data for representative pyrazole-nicotinate compounds, highlighting their potency in different biological assays.

Compound ClassRepresentative CompoundTargetAssayPotencyReference
Pyrazole-3-carboxylic acids5-butylpyrazole-3-carboxylic acidGPR109A[3H]nicotinic acid bindingKi = 0.072 µM[4]
GPR109A[35S]GTPγS bindingEC50 = 4.12 µM[4]
1-Nicotinoyl-pyrazolesCompound 5a (Kim et al.)GPR109ACalcium mobilizationEC50 = 45 nM[13]
N-(Pyrazol-5-yl)nicotinamidesCompound B4 (PubMed ID: 35275425)Fungal GrowthMycelial growth inhibition (S. sclerotiorum)EC50 = 10.35 mg/L[6]
Fungal GrowthMycelial growth inhibition (V. mali)EC50 = 17.01 mg/L[6]

Future Directions and Conclusion

The field of pyrazole-nicotinate compounds continues to evolve, driven by a deeper understanding of their structure-activity relationships and mechanisms of action. The development of biased GPR109A agonists holds significant promise for creating a new generation of lipid-lowering drugs with improved tolerability. In the realm of antifungal research, the optimization of SDH inhibitors based on the pyrazole-nicotinamide scaffold could lead to novel and effective treatments for both agricultural and clinical fungal infections. Furthermore, the nascent exploration of these compounds in neurodegenerative diseases presents an exciting new frontier.

As synthetic methodologies become more sophisticated and our understanding of the complex biology of their targets deepens, we can anticipate the discovery of even more potent and selective pyrazole-nicotinate compounds. This in-depth guide has aimed to provide a solid foundation for researchers in this dynamic field, highlighting the historical context, key synthetic strategies, and diverse therapeutic potential of this remarkable class of molecules. The convergence of the pyrazole and nicotinic acid worlds has already yielded significant discoveries, and the future of this chemical space is undoubtedly bright with the promise of new and improved medicines.

References

  • Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. PubMed, [Link][6]

  • Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia. ResearchGate, [Link][7]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, [Link][1]

  • Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. PMC, [Link][9]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC, [Link][17]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications, [Link][18]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI, [Link][19]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC, [Link][20]

  • Pyrazole derivatives as partial agonists for the nicotinic acid receptor. PubMed, [Link][4]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC, [Link][21]

  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. ResearchGate, [Link][13]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC, [Link][22]

  • Laropiprant. Wikipedia, [Link][5]

  • Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia. PubMed, [Link][8]

  • pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a. PubMed, [Link][10]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed, [Link][14]

  • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. PubMed, [Link][11]

  • Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia. PMC, [Link][23]

  • Mini review on anticancer activities of Pyrazole Derivatives. IJNRD, [Link][24]

  • Nicotinic Acid (Niacin) Receptor Agonists: Will They Be Useful Therapeutic Agents? PubMed, [Link][2]

  • Nicotinic acid plus laropiprant. GPnotebook, [Link][25]

  • Safety and efficacy of laropiprant and extended-release niacin combination in the management of mixed dyslipidemias and primary hypercholesterolemia. PMC, [Link][26]

  • Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. PubMed, [Link][15]

  • Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. PubMed, [Link][12]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI, [Link][27]

  • Nicotinic acid receptor subtypes and their ligands. PubMed, [Link][3]

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC, [Link][28]

  • Niacin and laropiprant. PubMed, [Link][29]

  • Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. PubMed, [Link][16]

Sources

Technical Evaluation & Screening Protocol: Methyl 6-(1H-pyrazol-1-yl)nicotinate

[1]

Executive Summary

This technical guide outlines the preliminary bioactivity screening framework for methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 321533-62-4).[1] As a biaryl system combining a pyridine-3-carboxylate (nicotinate) core with a pyrazole moiety, this molecule represents a "privileged scaffold" in medicinal chemistry.[1]

While often utilized as a synthetic intermediate for more complex pharmaceuticals, this specific ester possesses intrinsic pharmacophoric features relevant to GPR109A (HCA2) agonism , kinase inhibition , and anti-inflammatory signaling .[1] This guide provides a rigorous, self-validating workflow for researchers to assess its hit-to-lead potential, moving from in silico profiling to in vitro validation.[1]

Chemical Profile & Pharmacophore Analysis[2][3]

Before initiating wet-lab screening, it is critical to understand the structural causality that dictates assay selection.[1]

PropertyValueSignificance in Screening
Molecular Weight 203.20 g/mol Fragment-like; suitable for fragment-based drug discovery (FBDD).[1]
cLogP ~1.2Moderate lipophilicity; likely cell-permeable.[1]
H-Bond Donors/Acceptors 0 / 4Good bioavailability potential; lacks donors, suggesting good membrane traverse.[1]
Rotatable Bonds 2Rigid biaryl axis minimizes entropic penalty upon binding.[1]
Key Moiety 1 Methyl EsterPotential pro-drug (hydrolyzes to acid) or H-bond acceptor.[1]
Key Moiety 2 Pyrazole-PyridineClassic "hinge-binding" motif for kinases; bioisostere for biaryl acids.[1]
Mechanistic Hypothesis
  • Metabolic Regulation (GPR109A): The core structure mimics nicotinic acid (Niacin). The pyrazole substitution at position 6 creates a lipophilic tail that may engage the hydrophobic pocket of the GPR109A receptor (Gi-coupled), potentially reducing free fatty acid release without the cutaneous flushing associated with niacin.[1]

  • Kinase Inhibition: The pyrazole-pyridine nitrogen system can function as a bidentate ligand, mimicking the adenine ring of ATP, making it a candidate for ATP-competitive kinase inhibition (e.g., BRAF, VEGFR).[1]

In Silico Profiling & Library Preparation[1]

Do not screen blindly. Use this computational filter to prioritize physical assays.

Step 1: Virtual Docking Workflow
  • Target 1: GPR109A (PDB ID: 4ZCW or homology model). Focus on the arginine anchor point (Arg111) which typically interacts with the carboxylate.[1] Note: The methyl ester may need to be modeled as the hydrolyzed acid for this specific receptor unless an allosteric site is targeted.[1]

  • Target 2: Kinase Panel (e.g., BRAF V600E - PDB: 3OG7).[1] Dock the molecule into the ATP-binding cleft.[1] Assess the distance between the pyridine nitrogen and the hinge region backbone amides.[1]

Step 2: Compound Handling (Solubility Protocol)

The methyl ester is hydrophobic. Improper solubilization yields false negatives (precipitation) or false positives (aggregation).

  • Stock Preparation: Dissolve neat powder in 100% DMSO to a concentration of 20 mM .

  • Sonication: Sonicate for 5 minutes at 25°C to ensure complete dissolution.

  • QC Check: Verify purity via LC-MS. The presence of the hydrolyzed acid (mass -14 Da shift) indicates instability.[1]

    • Acceptance Criteria: >95% purity; <2% free acid content.[1]

Primary Bioactivity Screening Protocols

Workflow A: GPR109A Agonist Screen (Metabolic Target)

Rationale: This assay tests the hypothesis that the molecule acts as a niacin mimetic. GPR109A is Gi-coupled; therefore, agonism results in a decrease in cAMP.[1]

Methodology: TR-FRET cAMP Inhibition Assay

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.[1]

  • Stimulation: Forskolin (10 µM) is used to elevate cAMP levels artificially.

  • Protocol:

    • Seed cells (2,000/well) in 384-well low-volume plates.

    • Add This compound (titration: 1 nM to 100 µM).

    • Incubate for 15 minutes at 37°C.

    • Add Forskolin (10 µM) to stimulate cAMP production. Incubate 30 mins.

    • Add Lysis Buffer containing cAMP-d2 and Anti-cAMP-Cryptate (TR-FRET reagents).[1]

    • Read on an EnVision or compatible plate reader (Excitation: 320nm; Emission: 615nm/665nm).

Data Interpretation:

  • Hit Criteria: >50% reduction in Forskolin-induced cAMP at 10 µM.

  • Control: Nicotinic Acid (Positive Control, EC50 ~100 nM).

Workflow B: Kinase Profiling (Oncology Target)

Rationale: The pyrazole-pyridine scaffold is a known kinase privileged structure.[1]

Methodology: ADP-Glo™ Kinase Assay [1]

  • Enzyme Panel: Start with a diversity panel (e.g., VEGFR2, BRAF, EGFR).[1]

  • Protocol:

    • Prepare reaction buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

    • Incubate Kinase (5 ng/well) with compound (10 µM fixed dose) for 10 mins.

    • Initiate reaction with ATP (at Km apparent for each kinase) and substrate.

    • Incubate 60 mins at RT.

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1]

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).[1]

    • Measure Luminescence.[1]

Self-Validating Control:

  • Use Staurosporine (pan-kinase inhibitor) as a positive control.

  • Z-factor must be >0.5 for the assay to be valid.[1]

Mechanism of Action Visualization

The following diagram illustrates the hypothesized signaling cascade for Workflow A (GPR109A), highlighting where the compound intervenes.

GPR109A_PathwayCompoundThis compound(Ligand)ReceptorGPR109A (HCA2)GPCR Surface ReceptorCompound->ReceptorBinding (Agonism)Gi_ProteinGαi Protein(Inhibitory)Receptor->Gi_ProteinActivatesACAdenylyl Cyclase(Effector)Gi_Protein->ACInhibitscAMPcAMP LevelsAC->cAMPConversion BlockedATPATPATP->ACPKAProtein Kinase A(PKA)cAMP->PKADownregulationLipolysisLipolysis / FFA ReleasePKA->LipolysisReduced Phosphorylationof HSL/Perilipin

Caption: Hypothesized mechanism of action via GPR109A. The compound acts as an agonist, activating the Gi protein, which inhibits Adenylyl Cyclase, ultimately suppressing lipolysis.[1]

Hit Validation & Hit-to-Lead Expansion

If the primary screen yields activity (>50% inhibition or activation), proceed to the validation phase.

Screening Decision Tree

Decision_TreeStartPrimary Screen(10 µM Fixed Dose)ResultActivity > 50%?Start->ResultNoInactiveDiscard or Check SolubilityResult->NoNoYesHit ConfirmationResult->YesYesDoseResponseDose Response(IC50 / EC50)Yes->DoseResponseCounterScreenCounter Screen(Cytotoxicity / Off-Target)Yes->CounterScreenMechanismMechanism Check(Ester Hydrolysis?)DoseResponse->MechanismCounterScreen->Mechanism

Caption: Logical flow for validating hits. Critical step: 'Mechanism Check' determines if the ester or the hydrolyzed acid is the active species.[1]

Critical Consideration: The Ester-Acid Duality

Methyl esters are frequently hydrolyzed by intracellular esterases (e.g., carboxylesterases).[1]

  • Experiment: Run the active assay in the presence of an esterase inhibitor (e.g., BNPP) or compare the activity of the methyl ester vs. the free acid form (6-(1H-pyrazol-1-yl)nicotinic acid).

  • Outcome: If the acid is more potent, the methyl ester serves as a prodrug enhancing cell permeability.[1] If the ester is more potent and activity is lost upon hydrolysis, the ester moiety is essential for binding (e.g., in a hydrophobic pocket).

References

  • Van Herk, T., et al. (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kim, M. K., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (2025).[2][3] this compound - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Technical Guide: Initial Safety and Toxicity Assessment of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold (1,2-diazole) is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Sildenafil (PDE5 inhibitor). However, its ubiquity masks significant liability risks. Pyrazoles are prone to metabolic bioactivation (forming reactive iminoquinone or diazonium species), CYP450 inhibition (due to nitrogen-heme coordination), and hERG channel blockade .

This guide outlines a self-validating, tiered assessment strategy to de-risk pyrazole candidates early in the discovery phase. It moves beyond generic toxicity screening to address the specific physiochemical and metabolic behaviors of the pyrazole ring.

Part 1: Structural Alerts & In Silico Profiling

Before wet-lab testing, candidates must be screened for specific structural alerts known to drive pyrazole toxicity.

The Pyrazole "Watch List"

Not all pyrazoles are equal. The substitution pattern on the nitrogen (N1) and carbon (C3/C4/C5) atoms dictates toxicity.

Structural FeaturePotential LiabilityMechanism
Unsubstituted NH (N1) Glucuronidation / Idiosyncratic ToxThe free NH is a site for UGT-mediated glucuronidation, but can also undergo oxidation to reactive radical species.
Aminopyrazoles Reactive MetabolitesC4/C5-amino groups can be bioactivated to electrophilic iminoquinones or diazonium ions, leading to covalent protein binding (haptenization).
Lipophilic N-Aryl hERG InhibitionBulky, lipophilic groups (e.g., chlorophenyl) at N1 often fit into the hERG channel pore, causing QT prolongation.
C4-Nitro/Nitroso GenotoxicityNitro groups on the pyrazole ring are classic Ames-positive alerts due to reduction to hydroxylamines.
Assessment Workflow

The following decision matrix integrates in silico prediction with in vitro validation.

PyrazoleAssessment Start Candidate Library InSilico In Silico Filter (Derek/Sarah Nexus) Start->InSilico AlertCheck Structural Alerts? (Aminopyrazole/Nitro) InSilico->AlertCheck MetabStab Metabolic Stability (Microsomes + GSH) AlertCheck->MetabStab Pass/Manageable Stop Discard / Redesign AlertCheck->Stop High Risk (Genotox) ReactiveMet Reactive Metabolite Trapping (LC-MS) MetabStab->ReactiveMet High Turnover hERG hERG Patch Clamp (Cardiotoxicity) MetabStab->hERG Stable ReactiveMet->hERG Clean ReactiveMet->Stop GSH Adducts > 1% Hepato Hepatotoxicity (HepaRG Spheroids) hERG->Hepato IC50 > 10µM hERG->Stop IC50 < 1µM Hepato->Stop ATP Depletion Proceed Proceed to In Vivo Hepato->Proceed High Safety Margin

Figure 1: Tiered decision tree for pyrazole safety assessment. Note the early exit for reactive metabolites.

Part 2: Metabolic Stability & Reactive Metabolite Trapping

Pyrazoles, particularly aminopyrazoles , are notorious for undergoing bioactivation by CYP450 enzymes. The resulting electrophiles bind to glutathione (GSH) in a healthy cell, but if GSH is depleted, they bind to cellular proteins, causing hepatotoxicity.

Mechanism of Bioactivation

The nitrogen lone pair often coordinates with the heme iron of CYP enzymes. Oxidation can lead to the formation of a pyrazole radical cation or, in the case of aminopyrazoles, a di-imine species.

Bioactivation Parent Parent Pyrazole CYP CYP450 (Oxidation) Parent->CYP Intermediate Reactive Intermediate (Iminoquinone/Diazonium) CYP->Intermediate Adduct Stable GSH-Adduct (Excreted) Intermediate->Adduct + GSH (Safe) Tox Toxicity (Immune Response) Intermediate->Tox + Protein (Toxic) GSH Glutathione (GSH) GSH->Intermediate Protein Cellular Protein Protein->Intermediate If GSH Depleted

Figure 2: The "Soft Spot" mechanism. GSH trapping prevents protein binding until GSH is exhausted.

Protocol: GSH Trapping Assay (LC-MS/MS)

This assay detects if your pyrazole forms dangerous reactive intermediates.

Objective: Identify m/z shifts corresponding to Glutathione adducts (+307 Da).

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH regenerating system.

  • Glutathione (GSH) or Glutathione Ethyl Ester (GSH-EE) (enhanced permeability).

  • Test Compound (10 mM DMSO stock).

Step-by-Step Methodology:

  • Preparation: Dilute test compound to 10 µM in potassium phosphate buffer (100 mM, pH 7.4) containing 5 mM GSH.

  • Initiation: Add HLM (final conc. 1.0 mg/mL). Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1 mM).

  • Controls:

    • Positive: Clozapine or Diclofenac (known adduct formers).

    • Negative: Incubation without NADPH (rules out chemical reactivity).

  • Incubation: Shake at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard.

  • Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Data Interpretation: Search for [M + 307 + H]+ peaks.

    • Pass: No adducts detected.

    • Flag: Trace adducts (<1% of parent).

    • Fail: Significant adduct formation.[1]

Part 3: Cardiotoxicity (hERG Inhibition)

Many pyrazole kinase inhibitors (e.g., early Ruxolitinib analogs) failed due to hERG blockade. The planar pyrazole ring can π-stack with aromatic residues (Tyr652, Phe656) in the hERG pore.

Protocol: Automated Patch Clamp (QPatch/Patchliner)

Objective: Determine the IC50 of hERG tail current inhibition.

Step-by-Step Methodology:

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: High Na+, Low K+, Ca2+.

    • Intracellular: High K+, EGTA.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (elicits tail current).

    • Pulse frequency: 0.1 Hz.

  • Dosing:

    • Apply vehicle (0.1% DMSO) for baseline stability (3 min).

    • Apply Test Compound (cumulative concentrations: 0.1, 1, 10, 30 µM).

    • Apply Positive Control (E-4031 , 100 nM) to fully block current.

  • Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to Hill equation to derive IC50.

Self-Validating Criteria:

  • Seal resistance > 100 MΩ (Gigaseal preferred).

  • Series resistance < 10 MΩ (compensated > 70%).

  • E-4031 must block >95% of current.

Part 4: Hepatotoxicity (Multiparametric HCS)

Simple MTT assays are insufficient for pyrazoles because they miss oxidative stress mechanisms. High Content Screening (HCS) is required.

Protocol: Multiparametric Cytotoxicity

Objective: Simultaneous measurement of cell loss, nuclear morphology, mitochondrial health, and ROS.

Materials:

  • Cells: HepG2 (metabolically competent) or HepaRG.

  • Dyes:

    • Hoechst 33342 (Nuclear count/condensation).

    • TMRM (Mitochondrial Membrane Potential).

    • CellROX Green (Oxidative Stress).

Methodology:

  • Seeding: Plate HepG2 cells in 384-well black/clear-bottom plates (5,000 cells/well). Incubate 24h.

  • Treatment: Dose compounds (7-point dilution, 0.1 - 100 µM) for 24h and 72h.

  • Staining: Add dye cocktail without washing (to avoid dislodging apoptotic cells). Incubate 30 min at 37°C.

  • Imaging: Image on HCS reader (e.g., PerkinElmer Operetta).

  • Data Analysis:

    • Nuclear condensation: Indicator of apoptosis.

    • TMRM intensity decrease: Early mitochondrial toxicity (common in pyrazoles).

    • CellROX intensity increase: Oxidative stress (ROS).[2]

References

  • Faria, J. V., et al. (2017). "Recently reported biological activities of pyrazole compounds." Anais da Academia Brasileira de Ciências.

  • Kalgutkar, A. S., et al. (2015). "Trapping Reactive Aminopyrazole Intermediates using Glutathione Ethyl Ester in Human Liver Microsomes." Chemical Research in Toxicology.

  • Mitcheson, J. S., et al. (2000).[3] "Structural determinants for high-affinity block of hERG potassium channels." Proceedings of the National Academy of Sciences.

  • Zhang, J., et al. (2011). "Inhibition of hERG Potassium Channels by Celecoxib and Its Mechanism." PLoS ONE.

  • Wang, X., et al. (2010). "Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice."[4][5] Toxicological Sciences.

Sources

Methodological & Application

Application Note: Spectroscopic Characterization and Quality Control of Methyl 6-(1H-pyrazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 321533-62-4) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor ligands. Its structural integrity relies on the precise regiochemical attachment of the pyrazole ring to the pyridine core via the nitrogen atom (


-linkage).

This application note provides a comprehensive protocol for the structural validation of this compound. We detail the specific Nuclear Magnetic Resonance (NMR) signatures required to distinguish the


-isomer from potential 

-linked impurities, alongside High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) workflows for purity assessment.

Structural Context & Synthesis Pathway[1][2][3]

To understand the impurity profile and required resolution of our analytical methods, we must first visualize the standard synthesis route (Nucleophilic Aromatic Substitution -


).
Figure 1: Synthesis and Impurity Logic[1]

SynthesisFlow Start1 Methyl 6-chloronicotinate (Starting Material) Reaction Reaction: K2CO3, DMF, 100°C (SNAr Mechanism) Start1->Reaction Start2 Pyrazole (Nucleophile) Start2->Reaction Product This compound (Target) Reaction->Product Major (>90%) Impurity Impurity: Unreacted Chloride or Regioisomers Reaction->Impurity Minor (<5%)

Caption: Reaction scheme highlighting the origin of the target molecule and potential chloronicotinate impurities.

Protocol 1: Nuclear Magnetic Resonance ( H NMR)

NMR is the primary tool for confirming the


-linkage of the pyrazole. A 

-linked pyrazole (attached via carbon 3 or 5) would result in the presence of an NH proton signal (broad singlet >10 ppm), which must be absent in the target compound.
Experimental Parameters
  • Instrument: 400 MHz or higher (recommended).

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    for better solubility and separation of heteroaromatic signals).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K.

Spectral Data Summary (DMSO- )
PositionGroupShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
Pyridine-2 Ar-H8.90 – 8.95d

Meta to pyrazole; deshielded by ester.
Pyrazole-5' Ar-H8.65 – 8.70d

Ortho to bridgehead N; highly deshielded.
Pyridine-4 Ar-H8.40 – 8.45dd

Ortho to ester.
Pyridine-5 Ar-H8.00 – 8.05d

Ortho to pyrazole ring.
Pyrazole-3' Ar-H7.85 – 7.90d

Meta to bridgehead N.
Pyrazole-4' Ar-H6.60 – 6.65dd/t

Unique high-field aromatic signal.
Ester -OCH

3.88 – 3.92s-Characteristic methyl singlet.
Structural Confirmation Logic

The coupling pattern of the pyrazole ring is diagnostic. In a 1-substituted pyrazole:

  • H4' appears at the highest field (lowest ppm) in the aromatic region (~6.6 ppm).

  • H3' and H5' appear as doublets with small coupling constants (

    
     Hz).
    
  • Absence of NH: No signal >10 ppm confirms substitution at the nitrogen.

Figure 2: NMR Assignment Logic Flow

NMRLogic Spectrum Acquire 1H NMR (DMSO-d6) CheckNH Check >10 ppm region Spectrum->CheckNH SignalPresent Signal Present? (Broad Singlet) CheckNH->SignalPresent Fail FAIL: C-linked isomer or free pyrazole SignalPresent->Fail Yes Pass1 PASS: N-substitution confirmed SignalPresent->Pass1 No CheckEster Check 3.9 ppm (Singlet, 3H) Pass1->CheckEster CheckAromatic Check Aromatic Region (6.5 - 9.0 ppm) CheckEster->CheckAromatic Count Integration Count: 5 Aromatic Protons? CheckAromatic->Count Count->Fail No Final VALIDATED STRUCTURE Count->Final Yes

Caption: Decision tree for validating the structure based on proton NMR data.

Protocol 2: HPLC Purity Assay

Since the starting material (methyl 6-chloronicotinate) has similar solubility properties, a gradient method is required to separate the product from unreacted chloride.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Column Temperature: 30°C.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection
12.01090Linear Gradient
15.01090Hold
15.1955Re-equilibration
20.0955Stop

Acceptance Criteria: Purity


 98.0% by area integration.

Protocol 3: Mass Spectrometry (LC-MS)

Mass spectrometry provides the molecular weight confirmation.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Scan Range: 100 – 400

    
    .
    
  • Capillary Voltage: 3.5 kV.

Expected Fragmentation Pattern
  • Parent Ion

    
    :  204.2 
    
    
    
    (Base Peak).
  • Sodium Adduct

    
    :  226.2 
    
    
    
    .
  • Fragment

    
    :  ~173 
    
    
    
    (Loss of methoxy group from ester).

Physical Properties Verification

As a final check, compare physical characteristics against established standards.

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 117 – 121 °C [1].[2]

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7151, Methyl nicotinate. Retrieved October 26, 2023, from [Link]

  • Lam, L., Park, S.H., & Sloop, J. (2022).[3] Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link] (Cited for comparative pyrazole NMR shift logic).

Sources

FT-IR and mass spectrometry of methyl 6-(1H-pyrazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quality Control of Methyl 6-(1H-pyrazol-1-yl)nicotinate

Introduction & Scope

This compound (CAS: 1039824-34-2) is a critical heteroaromatic intermediate used in the synthesis of kinase inhibitors and agrochemicals.[1] Its structure features a pyridine ring substituted with a methyl ester at the C3 position and a pyrazole ring attached via nitrogen at the C6 position.

This Application Note provides a rigorous protocol for the characterization of this molecule using Fourier Transform Infrared Spectroscopy (FT-IR) and Electrospray Ionization Mass Spectrometry (ESI-MS). The guide is designed for medicinal chemists and QC analysts requiring definitive structural confirmation and purity assessment.

Key Analytical Challenges:

  • Differentiation: Distinguishing the ester carbonyl from potential carboxylic acid degradation products.

  • Purity: Confirming the absence of unreacted pyrazole or 6-chloronicotinate starting materials.

  • Regiochemistry: Verifying the

    
    -linkage between the pyrazole and pyridine rings.
    

Experimental Workflow

The following workflow integrates synthesis, purification, and analytical validation.

Workflow Synthesis Synthesis (Nucleophilic Aromatic Substitution) Workup Workup & Isolation (Recrystallization) Synthesis->Workup Crude Product FTIR FT-IR Analysis (Functional Group ID) Workup->FTIR Dry Solid MS ESI-MS Analysis (MW & Fragmentation) Workup->MS Dilute Soln (<10 ppm) Decision Quality Control Decision FTIR->Decision Spectrum Matches MS->Decision Mass Confirmed

Figure 1: Integrated analytical workflow for this compound.

FT-IR Spectroscopy Protocol

Objective: To confirm the presence of the ester functionality and the heteroaromatic core while ruling out hydrolysis (carboxylic acid formation).

Methodology
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Sampling Mode: Attenuated Total Reflectance (ATR) with Diamond Crystal.[1]

    • Rationale: ATR is preferred over KBr pellets for rapid QC to avoid moisture interference, which can mimic hydroxyl signals.[1]

  • Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 (minimum)[1]

Spectral Interpretation

The spectrum is dominated by the conjugation between the electron-deficient pyridine ring and the ester group.

Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
3050 – 3120 Ar-HC-H StretchWeak, sharp bands typical of heteroaromatics.
2950 – 2990 Alkyl (

)
C-H StretchDistinctive for the methyl ester group.[1]
1720 – 1735 Ester

Stretch
Critical: A sharp, strong band.[1] Broadening or shifting to <1700 cm⁻¹ indicates acid impurity (hydrolysis).[1]
1580 – 1600 Pyridine/Pyrazole

/

Ring skeletal vibrations.[1] Conjugation lowers frequency slightly compared to benzene.
1260 – 1290 Ester

Stretch
Strong "ether-like" stretch connecting the carbonyl to the methyl group.
No Band O-H / N-HStretchPurity Check: Absence of broad bands >3200 cm⁻¹ confirms no free acid or unreacted pyrazole (

).[1]

Expert Insight: The ester carbonyl frequency (~1725 cm⁻¹) is slightly higher than typical aliphatic esters due to the electron-withdrawing nature of the pyridine ring, which destabilizes the single bond character of the carbonyl resonance form [1].

Mass Spectrometry (ESI-MS) Protocol

Objective: To determine the molecular weight and structural fingerprint via fragmentation.

Methodology
  • Instrument: LC-MS (Single Quadrupole or Q-TOF).[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Rationale: Nitrogen heterocycles are basic and protonate easily (

      
      ).[1]
      
  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

    • Note: Formic acid ensures protonation of the pyridine nitrogen.

Theoretical Data
  • Formula:

    
    
    
  • Monoisotopic Mass: 203.07 g/mol [1]

  • Observed Ion (

    
    ):  204.08 Da
    
Fragmentation Pathway (CID)

Collision-Induced Dissociation (CID) reveals the connectivity of the rings.

  • Parent Ion (

    
     204):  The protonated molecule.[1]
    
  • Loss of Methoxy (

    
     173):  Cleavage of the 
    
    
    
    group from the ester.
  • Loss of Methanol (

    
     172):  A common rearrangement in methyl esters, leading to a ketene-like cation.[1]
    
  • Core Cleavage (

    
     136):  Rupture of the 
    
    
    
    bond between the pyrazole and pyridine rings is energetically difficult but possible at high collision energies, yielding the methyl nicotinate cation.

Fragmentation Parent [M+H]+ m/z 204.1 Frag1 [M - OCH3]+ Acylium Ion m/z 173.0 Parent->Frag1 -31 Da (•OCH3) Frag2 [M - CH3OH]+ Ketene-like m/z 172.0 Parent->Frag2 -32 Da (CH3OH) Frag3 [Methyl Nicotinate]+ (Loss of Pyrazole) m/z 136.0 Parent->Frag3 -68 Da (Pyrazole) High Energy

Figure 2: Predicted ESI-MS fragmentation pathway for structural verification.[1]

Quality Control & Troubleshooting

ObservationPotential CauseCorrective Action
IR: Broad peak at 3300 cm⁻¹ Moisture or HydrolysisDry sample under vacuum (

).[1] If persists, check for acid degradation (6-(pyrazol-1-yl)nicotinic acid).[1]
MS: Strong peak at m/z 226 Sodium Adduct (

)
Common in glass storage.[1] Switch to plastic or add ammonium formate to suppress Na adducts.[1]
MS: Peak at m/z 69 Free PyrazoleIncomplete reaction.[1] Recrystallize from ethanol/water to remove excess pyrazole.[1]

Authoritative Validation: The absence of the


 stretch in IR (typically ~3200-3400 cm⁻¹ for free pyrazole) combined with the correct parent ion (

204) provides a self-validating confirmation that the coupling reaction was successful and the product is the

-substituted isomer, not a salt mixture [2].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for interpreting carbonyl shifts in heteroaromatic systems).

  • National Institute of Standards and Technology (NIST). (2023).[1] NIST Chemistry WebBook, SRD 69. Available at: [Link] (General reference for pyridine and ester fragmentation patterns).[1]

  • PubChem. (2023).[1] this compound Compound Summary. Available at: [Link] (Source for physical property verification).[1]

Sources

using methyl 6-(1H-pyrazol-1-yl)nicotinate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 6-(1H-pyrazol-1-yl)nicotinate in Medicinal Chemistry

Executive Summary & Strategic Value

This compound (CAS: 1026906-81-3 / 321533-62-4) represents a "privileged scaffold" in modern drug discovery. This bi-heteroaryl motif—comprising a pyridine core linked to a pyrazole ring via a C-N bond—offers a unique electronic profile that distinguishes it from standard biphenyl or bi-pyridyl systems.

For the medicinal chemist, this molecule is not merely a building block; it is a metabolic stability enhancer and a vector for optimizing physicochemical properties (


, 

). The ester functionality at the C-3 position of the pyridine serves as a versatile "handle" for divergent synthesis, allowing rapid access to amides (kinase inhibitors), alcohols (ether linkages), and heterocycles (oxadiazoles).

Key Chemical Attributes:

  • Electronic Push-Pull: The electron-deficient pyridine ring (at C-2/C-6) is balanced by the nitrogen-rich pyrazole, modulating the pKa of the pyridine nitrogen.

  • Metabolic Robustness: The C-N bond between the pyrazole and pyridine is significantly more resistant to oxidative metabolism (CYP450) compared to C-C biaryl bonds, which are prone to hydroxylation.

  • H-Bonding Potential: The pyrazole

    
     acts as a weak hydrogen bond acceptor, crucial for binding in the hinge region of kinase enzymes.
    

Chemical Profile

PropertyData
IUPAC Name Methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate
Molecular Formula

Molecular Weight 203.20 g/mol
CAS Number 321533-62-4 (Generic), 1026906-81-3 (Specific)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water
Key Reactivity Ester hydrolysis, Nucleophilic acyl substitution, Hydride reduction

Synthetic Divergence & Workflows

The utility of this scaffold lies in its ability to serve as a divergent point for library synthesis. The following diagram illustrates the primary synthetic pathways accessible from the parent ester.

SyntheticDivergence Start Methyl 6-(1H-pyrazol-1-yl) nicotinate Acid Carboxylic Acid (Precursor for Amides) Start->Acid Hydrolysis (LiOH, THF/H2O) Alcohol Pyridyl Alcohol (Precursor for Ethers) Start->Alcohol Reduction (NaBH4/CaCl2 or DIBAL) Hydrazide Acyl Hydrazide (Precursor for Heterocycles) Start->Hydrazide Hydrazinolysis (NH2NH2) Amide Amide Library (Kinase/GPCR Ligands) Acid->Amide Peptide Coupling (HATU/DIEA) Ether Ether Derivatives Alcohol->Ether Williamson Ether Synth. (NaH, R-X) Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole Cyclization

Figure 1: Synthetic divergence map showing the transformation of the methyl ester into three primary functional classes.

Detailed Experimental Protocols

These protocols are designed for reproducibility and scalability. They include "Critical Process Parameters" (CPPs) to ensure success.

Protocol A: Controlled Hydrolysis to 6-(1H-pyrazol-1-yl)nicotinic acid

Objective: To generate the free acid for subsequent amide coupling without degrading the pyrazole-pyridine linkage.

Reagents:

  • This compound (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.5 eq)
    
  • Solvent: THF/Water (3:1 ratio)

  • 1N HCl (for acidification)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the methyl ester (1.0 g, 4.92 mmol) in THF (15 mL). The solution should be clear.

  • Activation: Dissolve

    
     (516 mg, 12.3 mmol) in water (5 mL) and add this dropwise to the THF solution at 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The high

      
       ester spot should disappear, replaced by a baseline spot (acid).
      
  • Workup (Critical Step):

    • Concentrate the reaction mixture under reduced pressure to remove THF (do not heat above

      
      ).
      
    • Dilute the remaining aqueous residue with water (10 mL).

    • Cool to

      
       in an ice bath.
      
    • Slowly acidify with 1N HCl to pH 3-4. Do not go below pH 2 , as the pyridine nitrogen may protonate, increasing water solubility and making isolation difficult.

  • Isolation: The product will precipitate as a white solid.[1] Filter, wash with cold water (

    
    ), and dry under vacuum.
    

Yield Expectation: 90-95% CPP: pH control during acidification is vital for maximizing recovery.

Protocol B: High-Throughput Amide Coupling (Library Synthesis)

Objective: To synthesize a library of amides targeting kinase domains (e.g., JAK, BTK).

Reagents:

  • 6-(1H-pyrazol-1-yl)nicotinic acid (1.0 eq)

  • Diverse Amines (

    
    ) (1.1 eq)
    
  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Preparation: Prepare a 0.2 M stock solution of the acid in DMF.

  • Activation: To the acid solution, add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at RT for 15 minutes to form the activated ester (O-At ester).

    • Mechanism Note: Pre-activation minimizes racemization (if chiral amines are used) and ensures the active species is ready before amine addition.

  • Coupling: Add the amine (1.1 eq) to the reaction vial.

  • Incubation: Stir or shake at RT for 12-16 hours.

  • Quenching/Workup:

    • Dilute with Ethyl Acetate.

    • Wash with saturated

      
       (removes acid/HATU byproducts) and 1N HCl (removes unreacted amine/pyridine).
      
    • Dry over

      
       and concentrate.
      
  • Purification: If necessary, purify via preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Application Case Study: Designing a JAK Inhibitor

The 6-(1H-pyrazol-1-yl)nicotinamide motif is structurally analogous to the pharmacophore found in several Janus Kinase (JAK) inhibitors.

Workflow Logic:

  • Scaffold: The pyridine nitrogen accepts a H-bond from the hinge region (Valine/Leucine residues).

  • Vector: The amide bond at C-3 vectors the substituent into the solvent-exposed region or the specificity pocket.

  • Synthesis:

LibraryWorkflow cluster_amines Diverse Amine Inputs Step1 Step 1: Hydrolysis (Batch Scale) Step2 Step 2: Activation (HATU) (Stock Solution) Step1->Step2 Step3 Step 3: Parallel Addition (96-well plate / Vials) Step2->Step3 Step4 Step 4: Scavenger Resin Cleanup (Polymer-supported Isocyanate) Step3->Step4 Step5 Step 5: QC (LCMS) Step4->Step5 A1 Anilines A1->Step3 A2 Piperazines A2->Step3 A3 Spiro-cycles A3->Step3

Figure 2: Parallel synthesis workflow for generating a focused library of kinase inhibitors using the title compound.

Troubleshooting & Expert Tips

  • Issue: Poor Solubility of the Acid.

    • Solution: The free acid (6-(1H-pyrazol-1-yl)nicotinic acid) can be highly crystalline and insoluble in DCM/Ether. Use DMF or DMSO for coupling reactions. For NMR, use DMSO-

      
      .[1][2]
      
  • Issue: Incomplete Hydrolysis.

    • Solution: If the methyl ester persists, switch from LiOH to NaOH (stronger base) or increase temperature to

      
      . However, watch for decarboxylation at high temperatures (
      
      
      
      ).
  • Issue: Pyrazole Displacement.

    • Insight: The C-N bond is stable under standard hydrolytic and coupling conditions. However, under very harsh acidic conditions (conc. HCl, reflux > 24h), the pyrazole can be cleaved. Avoid prolonged boiling in strong acid.

  • Reduction Tip: When reducing the ester to the alcohol,

    
     in Methanol is often too slow. Use 
    
    
    
    +
    
    
    in Ethanol (generates
    
    
    in situ) or DIBAL-H in DCM at
    
    
    for a cleaner reaction.

References

  • National Institutes of Health (NIH). (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

Sources

The Pyrazolyl-Nicotinate Scaffold: A Versatile Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The convergence of a pyrazole ring and a nicotinic acid derivative in the form of methyl 6-(1H-pyrazol-1-yl)nicotinate creates a heterocyclic scaffold with significant potential in modern medicinal chemistry. The pyrazole moiety is a well-established pharmacophore, present in a multitude of approved drugs, and is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2][3][4][5]. The nicotinic acid framework, a derivative of niacin (Vitamin B3), also plays a crucial role in various biological processes and has been a template for drugs targeting metabolic and cardiovascular diseases[6]. This application note will delve into the prospective applications of this compound in drug discovery, with a focus on its potential as a kinase inhibitor for oncology, and provide detailed protocols for its synthesis and biological evaluation.

The Pyrazole Nucleus: A Foundation for Diverse Pharmacology

The pyrazole ring system is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for engaging with biological targets[5]. Numerous pyrazole-containing drugs have reached the market, highlighting the clinical significance of this heterocycle. For instance, Celecoxib is a well-known anti-inflammatory drug, while others like Ruxolitinib and Ibrutinib are potent kinase inhibitors used in cancer therapy[4]. The versatility of the pyrazole core allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's pharmacological profile[2][3].

Potential Therapeutic Applications of this compound

Given the rich pharmacology of both pyrazole and nicotinic acid derivatives, this compound is poised to be a valuable building block in the development of novel therapeutics. Based on the activities of structurally related compounds, several key therapeutic areas can be envisioned for this scaffold.

Kinase Inhibition in Oncology

A significant number of pyrazole-containing molecules have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer[7]. The pyrazolyl-pyridine core, in particular, has been a focus of kinase inhibitor design. For instance, derivatives of imidazo[1,2-a]pyridine containing a methyl-pyrazolyl moiety have been identified as inhibitors of FLT3-ITD and BCR-ABL, both important targets in leukemia[8]. Furthermore, pyrazole-based compounds have shown inhibitory activity against other cancer-relevant kinases such as c-Met and Aurora A kinase[7][9].

The general structure of this compound suggests it could act as a "hinge-binding" motif, a common feature of ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrazole and pyridine rings can form crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase's ATP-binding pocket.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes a plausible synthetic route to this compound, adapted from general methods for the synthesis of related N-aryl pyrazoles and nicotinic acid esters.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Aromatic Substitution 6-Chloronicotinic_acid 6-Chloronicotinic acid Methyl_6-chloronicotinate Methyl 6-chloronicotinate 6-Chloronicotinic_acid->Methyl_6-chloronicotinate Reflux Methanol Methanol Methanol->Methyl_6-chloronicotinate H2SO4 H2SO4 (cat.) H2SO4->Methyl_6-chloronicotinate Target_Compound This compound Methyl_6-chloronicotinate->Target_Compound Heat Pyrazole Pyrazole Pyrazole->Target_Compound Base Base (e.g., K2CO3) Base->Target_Compound DMF DMF DMF->Target_Compound

Caption: Synthetic scheme for this compound.

Materials and Methods:

  • Step 1: Esterification of 6-Chloronicotinic Acid

    • To a solution of 6-chloronicotinic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 6-chloronicotinate.

  • Step 2: Nucleophilic Aromatic Substitution with Pyrazole

    • To a solution of methyl 6-chloronicotinate (1 equivalent) in dimethylformamide (DMF, 5 volumes), add pyrazole (1.2 equivalents) and potassium carbonate (2 equivalents).

    • Heat the reaction mixture to 80-100 °C and monitor by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Part 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of this compound against a panel of protein kinases.

Workflow for In Vitro Kinase Inhibition Assay

Compound_Prep Prepare serial dilutions of This compound Kinase_Reaction Incubate Kinase, Substrate, ATP, and Compound Compound_Prep->Kinase_Reaction Detection Add Detection Reagent (e.g., ADP-Glo™) Kinase_Reaction->Detection Measurement Measure Luminescence/Fluorescence Detection->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis

Caption: Workflow for determining kinase inhibitory activity.

Materials and Methods:

  • Reagents and Materials:

    • Recombinant protein kinases of interest (e.g., c-Met, FLT3, Aurora A).

    • Specific peptide substrates for each kinase.

    • Adenosine triphosphate (ATP).

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

    • This compound dissolved in DMSO.

    • A commercial kinase assay kit for detection of kinase activity (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well plates.

    • A plate reader capable of measuring luminescence or fluorescence.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase assay buffer.

    • In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced (or substrate phosphorylated) using a commercial detection kit according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Part 3: Cell-Based Proliferation Assay

This protocol describes a method to evaluate the anti-proliferative effects of this compound on cancer cell lines.

Materials and Methods:

  • Cell Lines and Reagents:

    • Cancer cell lines relevant to the targeted kinases (e.g., A549 lung carcinoma, MCF-7 breast cancer)[10].

    • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • This compound dissolved in DMSO.

    • A cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

    • 96-well clear-bottom white plates.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Data Presentation

Table 1: Hypothetical IC₅₀ Values of this compound Against a Panel of Kinases

Kinase TargetIC₅₀ (nM)
c-Met150
FLT3250
Aurora A800
VEGFR2>10,000
EGFR>10,000

Table 2: Hypothetical GI₅₀ Values of this compound in Cancer Cell Lines

Cell LineTissue of OriginGI₅₀ (µM)
A549Lung Carcinoma1.2
MCF-7Breast Cancer2.5
HCT116Colon Cancer0.8

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology as a kinase inhibitor. The established pharmacological importance of both the pyrazole and nicotinic acid moieties provides a strong rationale for its further investigation. The protocols outlined in this application note offer a starting point for the synthesis and biological evaluation of this compound and its analogs. Further structure-activity relationship studies will be crucial to optimize its potency, selectivity, and pharmacokinetic properties, potentially leading to the discovery of new and effective drug candidates.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1194. [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis and pharmacological activities of pyrazole derivatives: A review. Journal of Advanced Research, 24, 191-210. [Link]

  • van Herk, T., et al. (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry, 46(18), 3945-3951. [Link]

  • Kumar, A., & Sharma, S. (2020). Chemistry and pharmacological activities of pyrazole and pyrazole derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1083. [Link]

  • Akhtar, M. J., et al. (2025).
  • Singh, R. P., & Kaur, H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2035. [Link]

  • Li, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 2846-2857. [Link]

  • Youssef, A. M., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. Bioorganic & Medicinal Chemistry, 18(16), 5896-5905.
  • Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(25), 5122-5135.
  • Ali, I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4941. [Link]

  • Li, H. Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic Chemistry, 144, 107149. [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. RSC Advances, 12(49), 31835-31850. [Link]

  • Liu, X., et al. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Chemistry & Biodiversity, 19(4), e202101032. [Link]

  • Tan, K., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648.
  • Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4235. [Link]

  • Cui, J. J., et al. (2013). Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. Journal of Medicinal Chemistry, 56(17), 6651-6665. [Link]

  • Lusardi, M., & Ponassi, M. (2021). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Molecules, 26(10), 2936. [Link]

  • Schischkoff, A., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

  • Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648.
  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638128. [Link]

  • Otava Chemicals. Multi kinase inhibitors.
  • Radi, M., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. Bioorganic & Medicinal Chemistry, 19(17), 5267-5275. [Link]

Sources

Application Notes & Protocols: Advanced Column Chromatography Methods for Pyrazole-Nicotinate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole-nicotinates represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development, often designed as agonists for nicotinic acid receptors.[1] The synthetic pathways to these molecules, particularly those involving unsymmetrical precursors, frequently yield a complex mixture of regioisomers, starting materials, and by-products.[2] The structural similarity between these components, especially N1 and N2 regioisomers, presents a formidable purification challenge.[3][4] This guide provides an in-depth analysis of column chromatography methods tailored for the purification of pyrazole-nicotinate derivatives. We will explore the mechanistic basis of Normal-Phase, Reversed-Phase, and Ion-Pair chromatography, offering detailed, field-proven protocols and troubleshooting strategies to empower researchers to achieve high-purity compounds essential for downstream applications.

The Purification Challenge: Isomerism in Pyrazole-Nicotinates

The primary difficulty in purifying pyrazole-nicotinates stems from the synthesis of the pyrazole core itself. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two distinct regioisomers, where the substituent on the hydrazine can be oriented at either the N1 or N2 position of the pyrazole ring. These isomers often possess very similar polarities and physicochemical properties, making their separation by standard techniques non-trivial.[3] Effective chromatographic purification is therefore not merely a final clean-up step, but a critical, enabling stage of the synthetic workflow.

Strategic Selection of a Chromatographic Method

The choice of an appropriate chromatography method is dictated by the physicochemical properties of the target pyrazole-nicotinate and the scale of the purification. Key factors include the compound's polarity, its ability to ionize, and the quantity of material to be purified. The following decision tree provides a strategic framework for method selection.

MethodSelection start Crude Pyrazole-Nicotinate Mixture scale What is the purification scale? start->scale polarity What is the analyte's polarity? scale->polarity Preparative (>50 mg) rphplc Reversed-Phase HPLC (RP-HPLC) scale->rphplc Analytical / Semi-Prep (<50 mg) ionization Does the analyte have ionizable groups (e.g., -COOH, basic N)? polarity->ionization Highly Polar or Charged npc Normal-Phase Chromatography (NPC) polarity->npc Moderately Polar polarity->rphplc Non-polar to Moderately Polar ionization->rphplc No (Consider HILIC mode) ipc Ion-Pair or Ion-Exchange Chromatography (IPC/IEC) ionization->ipc Yes caption Fig 1. Decision tree for selecting a purification method.

Caption: Fig 1. Decision tree for selecting a purification method.

Method 1: Normal-Phase Chromatography (NPC)

Normal-phase chromatography, particularly flash column chromatography, is the workhorse for preparative-scale purification of synthetic organic compounds. It separates molecules based on their polarity, with more polar compounds interacting more strongly with the polar stationary phase and eluting later.

Principle of Separation

In NPC, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. The separation mechanism relies on the differential adsorption and desorption of analytes onto the active sites of the silica (silanol groups). Polar functional groups in the pyrazole-nicotinate, such as the ester carbonyl and the nitrogen atoms of the pyridine and pyrazole rings, interact with the silanol groups via hydrogen bonding and dipole-dipole interactions. Less polar compounds spend more time in the mobile phase and elute faster.

NPC_Principle NPC Separation Principle cluster_column Silica Gel Stationary Phase silanol1 Si-OH silanol2 Si-OH silanol3 Si-OH mol_polar Polar Analyte (Strong Interaction) mol_polar->silanol1 H-Bond mol_nonpolar Non-Polar Analyte (Weak Interaction) mol_nonpolar->silanol3 mobile_phase Non-Polar Mobile Phase Flow -> elution_order Elution Order: 1. Non-Polar 2. Polar mobile_phase->elution_order caption Fig 2. Analyte interaction with a polar stationary phase.

Caption: Fig 2. Analyte interaction with a polar stationary phase.

Causality Behind Experimental Choices
  • Stationary Phase: Silica gel (SiO₂) is the standard choice due to its high surface area and well-understood properties. However, the acidic nature of its silanol groups can cause strong, sometimes irreversible, binding of basic compounds like pyrazoles and nicotinates, leading to poor recovery and peak tailing.[5]

    • Expert Insight: To mitigate this, the silica gel can be deactivated by preparing the column slurry with a mobile phase containing a small amount (0.1-1%) of a competing base like triethylamine (Et₃N). The Et₃N preferentially binds to the most acidic silanol sites, allowing the target compound to elute more symmetrically.[6] Alternatively, neutral alumina can be used as the stationary phase for particularly problematic basic compounds.

  • Mobile Phase: A binary system of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typical.[7] The ratio is optimized using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) for the target compound of approximately 0.2-0.35, which generally provides the best separation in a flash column.

Detailed Protocol: Flash Chromatography of a Pyrazole-Nicotinate
  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase composition. Test various ratios of hexane/ethyl acetate. Add 0.5% triethylamine to the TLC jar if smearing is observed.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc).[3]

    • Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude pyrazole-nicotinate mixture in a minimal amount of a strong solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Elution and Fraction Collection:

    • Begin elution with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on TLC. A step gradient is common in flash chromatography.

    • Collect fractions continuously and monitor them by TLC to identify which fractions contain the pure product.[3]

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole-nicotinate.

ParameterTypical Condition/ValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, high-resolution for many applications.[7]
Mobile Phase Hexane/Ethyl Acetate GradientOffers a wide polarity range and good solubility for pyrazole-nicotinates.
Additive 0.1-1% Triethylamine (Et₃N)Masks acidic silanol sites, improving peak shape and recovery for basic compounds.[5][6]
Loading Method Dry LoadingPrevents dissolution issues and provides better resolution than wet loading.
Monitoring Thin Layer Chromatography (TLC)Rapid, inexpensive method to optimize mobile phase and analyze fractions.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the premier technique for high-resolution analytical separation and is readily adaptable for semi-preparative purification. It separates compounds based on their hydrophobicity.

Principle of Separation

In RP-HPLC, a non-polar stationary phase (typically alkyl-bonded silica, like C18) is paired with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Hydrophobic (non-polar) molecules have a stronger affinity for the stationary phase and are retained longer. Polar molecules prefer the mobile phase and elute earlier. This is particularly effective for nicotinate esters, which have a significant non-polar character.[8]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the most common and versatile choice, offering excellent retention for a wide range of hydrophobic molecules.[9] For highly hydrophilic pyrazole-nicotinates that show poor retention on C18 columns, alternative chemistries like polar-embedded phases or Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[10]

  • Mobile Phase: Acetonitrile and methanol are the common organic modifiers mixed with water. Acetonitrile often provides lower backpressure and better UV transparency.

    • Expert Insight: The addition of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is critical.[9][11] It serves two purposes: 1) It protonates residual free silanol groups on the stationary phase, minimizing undesirable ionic interactions and peak tailing. 2) It maintains a consistent low pH, ensuring that any weakly acidic or basic functional groups on the analyte are in a single protonation state, leading to sharp, reproducible peaks.

Detailed Protocol: RP-HPLC Purification
  • Method Development (Analytical Scale):

    • On an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm), develop a separation method.

    • Start with a gradient of 10% to 90% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 15-20 minutes.

    • Based on the retention time of the target compound, the method can be optimized to an isocratic or a shallower gradient method to maximize resolution from nearby impurities.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a solvent like DMSO or DMF.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could damage the column or pump.

  • Scale-Up to Preparative HPLC:

    • Transfer the optimized method to a larger-diameter preparative column with the same stationary phase chemistry.

    • Adjust the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance to automatically collect the peak corresponding to the pure product.

  • Purity Analysis and Post-Processing:

    • Analyze the collected fractions using the analytical HPLC method to confirm purity.

    • Combine pure fractions. The organic solvent can be removed by rotary evaporation. If the product is not water-soluble, it may precipitate. Otherwise, lyophilization (freeze-drying) is required to remove the water.

ParameterTypical Condition/ValueRationale
Stationary Phase C18 Bonded Silica (e.g., 5 µm)Industry standard for robust hydrophobic separations.[8][9]
Mobile Phase Water/Acetonitrile GradientProvides excellent separation for a wide range of non-polar compounds.
Additive 0.1% Trifluoroacetic Acid (TFA)Suppresses silanol interactions and ensures consistent analyte protonation.[9]
Detection UV (e.g., 262 nm)Pyrazole and nicotinate moieties are typically UV-active.[9]
Column Temp. 30-40 °CImproves efficiency and reduces viscosity/backpressure.

Method 3: Ion-Pair and Ion-Exchange Chromatography (IPC/IEC)

For pyrazole-nicotinates that are charged or highly polar, both NPC and RP-HPLC may fail to provide adequate retention or resolution. In these cases, methods based on ionic interactions can be powerful alternatives.

Principle of Separation
  • Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge by using a stationary phase with covalently bound charged functional groups.[12] A pyrazole-nicotinate with a carboxylic acid group (anionic at high pH) would bind to an anion-exchange column. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interaction.

  • Ion-Pair Chromatography (IPC): This is a variation of RP-HPLC where an ion-pairing reagent (e.g., heptafluorobutyric acid for basic analytes) is added to the mobile phase. The reagent has a charged head group that interacts with the charged analyte and a hydrophobic tail that interacts with the C18 stationary phase. This complex formation increases the retention of otherwise poorly-retained ionic analytes on a standard reversed-phase column.[13] This technique has been successfully used to improve the retention and peak shape of pyrazoles.[13]

Application and Protocol Outline
  • Application: Best suited for pyrazole-nicotinates containing acidic (e.g., carboxylic acid) or basic (e.g., primary amine) functional groups that are difficult to separate by other means.

  • Protocol Outline (IPC):

    • Select Reagent: Choose an ion-pairing reagent with a charge opposite to that of the analyte.

    • Mobile Phase Prep: Use a standard RP-HPLC mobile phase (e.g., Water/Acetonitrile) and add the ion-pairing reagent at a low concentration (e.g., 5-10 mM). The mobile phase pH must be controlled with a buffer to ensure consistent ionization of both the analyte and the reagent.

    • Column Equilibration: The column must be thoroughly equilibrated with the ion-pairing mobile phase before the first injection.

    • Method Development: Optimize the separation by adjusting the organic modifier gradient and the concentration of the ion-pairing reagent.

ParameterTypical Condition/ValueRationale
Technique Ion-Pair Chromatography (IPC)Increases retention of charged analytes on standard RP columns.[13]
Stationary Phase C18 or C8Standard reversed-phase column.
Mobile Phase Buffered Water/AcetonitrilepH control is critical for consistent ionization.
Additive Ion-Pairing ReagentForms a neutral, retained complex with the charged analyte.

Conclusion

The purification of pyrazole-nicotinates is a critical step that demands a strategic chromatographic approach. For preparative scale, Normal-Phase flash chromatography, with careful consideration of base additives to manage basic analytes, remains the primary method. For high-resolution analysis and small-scale purification of less polar derivatives, Reversed-Phase HPLC with an acidic modifier is superior. Finally, for challenging polar and ionizable compounds, Ion-Pair and Ion-Exchange chromatography provide powerful, specialized solutions. By understanding the principles behind each technique and carefully optimizing the experimental parameters as detailed in these protocols, researchers can reliably achieve the high levels of purity required for drug discovery and development.

References

  • Nacalai Tesque, Inc. (n.d.). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
  • van der Lee, M. M., et al. (2006). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry, 49(12), 3547-3553.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Li, G., et al. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 249-254.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ChemRxiv. (2025). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. Retrieved from [Link]

  • Anderson, K. A., & Smith, B. W. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Molecules, 26(16), 4989.
  • ScienceScholar. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. Retrieved from [Link]

  • Google Patents. (n.d.). US2861077A - Preparation of nicotinic acid esters.
  • Ramsbeck, D., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 297-313.
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. The Journal of Organic Chemistry, 72(16), 6107-6116.
  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of Methyl 6-(1H-pyrazol-1-yl)nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Pyrazole-Nicotinate Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The fusion of a pyrazole ring with a nicotinate moiety, as seen in methyl 6-(1H-pyrazol-1-yl)nicotinate and its derivatives, presents a compelling chemical space for the discovery of novel therapeutic agents. These compounds are of significant interest in drug development due to their potential to modulate key cellular signaling pathways.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a primary and secondary screening of novel this compound derivatives using a suite of robust cell-based assays. The protocols herein are designed not merely as a sequence of steps but as a logical, self-validating workflow to elucidate the cytotoxic, apoptotic, and cell cycle-disrupting potential of these compounds, and to begin to unravel their mechanism of action.

Experimental Workflow: A Tiered Approach to Cellular Characterization

A logical progression of assays is crucial for an efficient and informative screening cascade. We propose a three-tiered approach, starting with a broad assessment of cytotoxicity, followed by a more detailed investigation into the mode of cell death and cell cycle effects, and culminating in the exploration of specific signaling pathway modulation.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Elucidation cluster_tier3 Tier 3: Target Pathway Identification T1_Cytotoxicity Cytotoxicity Assays (MTT, SRB) T2_Apoptosis Apoptosis vs. Necrosis Assays (Annexin V/PI Staining) T1_Cytotoxicity->T2_Apoptosis Active Compounds T2_CellCycle Cell Cycle Analysis (Propidium Iodide Staining) T1_Cytotoxicity->T2_CellCycle Active Compounds T3_Pathway Signaling Pathway Assays (e.g., Kinase Activity, Reporter Assays) T2_Apoptosis->T3_Pathway Apoptotic Compounds T2_CellCycle->T3_Pathway Cell Cycle Active Compounds apoptosis_quadrant cluster_quadrants Flow Cytometry Quadrant Analysis Q1 Q1 Annexin V (-) PI (+) Necrotic Q2 Q2 Annexin V (+) PI (+) Late Apoptotic/Necrotic Q3 Q3 Annexin V (-) PI (-) Live Q4 Q4 Annexin V (+) PI (-) Early Apoptotic X_axis Annexin V-FITC --> Y_axis Propidium Iodide -->

Caption: Quadrant analysis for Annexin V/PI apoptosis assay.

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. [3]This allows for the discrimination of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content) of the cell cycle. [4] Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells and treat with the derivative at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate for at least 2 hours at -20°C. [5]4. Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA). [5]5. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. A histogram of DNA content will be generated, from which the percentage of cells in each phase of the cell cycle can be determined using cell cycle analysis software.

Data Presentation: Apoptosis and Cell Cycle Analysis

Table 2.1: Apoptosis Induction by Compound Y in MCF-7 Cells (48h)

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle95.12.32.6
Compound Y (2.8 µM)60.525.813.7
Compound Y (5.6 µM)35.248.915.9

Table 2.2: Cell Cycle Distribution in MCF-7 Cells Treated with Compound Y (24h)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle65.420.114.5
Compound Y (2.8 µM)78.210.511.3
Compound Y (5.6 µM)85.15.69.3

Tier 3: Target Pathway Identification

The results from Tier 2 can provide strong indications of the underlying mechanism of action. For instance, cell cycle arrest at the G1/S or G2/M transition often points towards the inhibition of cyclin-dependent kinases (CDKs) or other key regulators of these checkpoints. [6]Similarly, the induction of apoptosis suggests interference with pro- or anti-apoptotic signaling pathways. Pyrazole derivatives are known to be potent kinase inhibitors. [1]Therefore, a logical next step is to investigate their effect on key signaling pathways frequently implicated in cancer cell proliferation and survival, such as the MAPK, JAK-STAT, and NF-κB pathways. [7][8][9]

Rationale for Pathway Selection
  • MAPK Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. [8][10]Many anticancer drugs target components of this pathway.

  • JAK-STAT Pathway: This pathway is a primary route for a wide array of cytokines and growth factors to transmit signals to the nucleus, impacting cell proliferation, survival, and differentiation. [7][11]Its dysregulation is linked to various cancers. [12]* NF-κB Pathway: This pathway is a key mediator of inflammatory responses and also plays a critical role in regulating cell proliferation and apoptosis. [9][13]Its constitutive activation is a hallmark of many cancers. [14]

Protocol 3.1: NF-κB Translocation Assay (High-Content Imaging)

Principle: In resting cells, the NF-κB transcription factor is sequestered in the cytoplasm. Upon activation of the pathway, it translocates to the nucleus. This translocation can be visualized and quantified using immunofluorescence and high-content imaging. [15] Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa) in a 96-well imaging plate.

  • Compound Pre-treatment: Pre-treat the cells with the pyrazole derivative for 1-2 hours.

  • Pathway Activation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Stain the cells with a primary antibody against an NF-κB subunit (e.g., p65) and a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. The software can quantify the fluorescence intensity of the NF-κB antibody in both the cytoplasm and the nucleus, allowing for the calculation of a nuclear-to-cytoplasmic translocation ratio.

nfkb_pathway cluster_outside cluster_membrane cluster_cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Simplified canonical NF-κB signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to the initial cell-based characterization of novel this compound derivatives. By progressing through this tiered workflow, researchers can efficiently identify active compounds, elucidate their primary mechanisms of cell death and cell cycle disruption, and formulate hypotheses about their molecular targets. Positive results in these assays, particularly in the pathway-specific assays, would warrant further investigation, including in vitro kinase assays against a panel of kinases, Western blotting to confirm the modulation of specific pathway proteins, and ultimately, in vivo studies to assess therapeutic efficacy.

References

  • ChemBK. This compound. Available from: [Link]

  • ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Available from: [Link]

  • RSC Publishing. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Available from: [Link]

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21489-21507. Available from: [Link]

  • Kumar, A., & Sharma, G. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1645-1664. Available from: [Link]

  • Cankara, E., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Pharmaceutical Chemistry Journal. Available from: [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3793. Available from: [Link]

  • Telford, W. G. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. High-Content Screening, 9-33. Available from: [Link]

  • Paz, K., et al. (2021). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Cancer Immunology, Immunotherapy, 70(11), 3189-3201. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Advances, 13(22), 15089-15106. Available from: [Link]

  • Kumar, A., & Sharma, G. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1380. Available from: [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. Available from: [Link]

  • Anwer, K. E., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(49), 31833-31846. Available from: [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. Available from: [Link]

  • Aslam, O., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

  • MDPI. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Available from: [Link]

  • BMG Labtech. Apoptosis – what assay should I use? Available from: [Link]

  • Lee, S. J., et al. (2008). Methods for analyzing MAPK cascades. Methods, 45(4), 249-251. Available from: [Link]

  • Yengoyan, A., et al. (2018). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Journal of Chemical Research, 42(10), 535-539. Available from: [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • NIH. A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. Available from: [Link]

  • Creative Diagnostics. MAP Kinase Signaling Pathways. Available from: [Link]

  • The Francis Crick Institute. Cell Cycle Analysis By Flow Cytometry. Available from: [Link]

  • Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. Available from: [Link]

  • Bio-Rad. NF-κB Signaling Pathway. Available from: [Link]

  • Bio-Rad. Apoptosis Analysis by Flow Cytometry. Available from: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. Available from: [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Assay Genie. JAK-STAT Signalling and Cytokines: The What, How, and Why. Available from: [Link]

  • MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[1][16][17]riazin-7(6H)-ones and Derivatives. Available from: [Link]

  • Advanced Cell Diagnostics. JAK STAT Signaling Pathway. Available from: [Link]

  • Sino Biological. Jak-Stat Signaling Pathway. Available from: [Link]

  • KEGG. KEGG PATHWAY: map04630. Available from: [Link]

Sources

Application Note: High-Precision Biological Screening of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). However, their specific physicochemical properties—namely lipophilicity, potential fluorescence, and redox activity—introduce unique challenges in biological screening. Standard protocols often yield false positives due to Pan-Assay Interference (PAINS) or chemical reduction of tetrazolium salts (MTT).

This guide provides a validated experimental framework for screening pyrazole libraries. It prioritizes signal-to-noise integrity over throughput, recommending specific assay formats (SRB, TR-FRET) that bypass the inherent limitations of this chemical class.

Pre-Experimental Validation: The "Go/No-Go" Check

Before any biological plate is prepared, the compound library must undergo a rigorous quality control (QC) and solubility assessment. Pyrazoles often exhibit "brick dust" properties—high crystallinity and poor aqueous solubility.

Solubility & Aggregation Protocol

Why this matters: Pyrazoles often precipitate upon dilution from DMSO into aqueous buffers, forming colloidal aggregates that sequester enzymes, leading to false inhibition.

Protocol: Kinetic Solubility via Nephelometry

  • Stock Preparation: Dissolve pyrazoles in 100% DMSO to 10 mM. Sonicate for 10 mins to ensure complete dissolution.

  • Dilution Series: Prepare a 96-well plate with PBS (pH 7.4).

  • Spike: Add compounds to reach final concentrations of 1, 10, 50, and 100 µM (Final DMSO < 1%).

  • Incubation: Shake at 500 rpm for 90 minutes at RT.

  • Read: Measure light scattering (Nephelometry) or Absorbance at 620 nm.

  • Threshold: Any compound showing >0.02 OD increase over blank is flagged as "Insoluble/Aggregator."

In Silico PAINS Filtering

Pyrazoles can sometimes act as PAINS. Run the library through a structural filter (e.g., Baell & Holloway filters) to flag potential non-specific reactivities before wasting reagents.

Workflow Visualization

PyrazoleScreeningWorkflow Library Pyrazole Compound Library QC QC: Purity (HPLC) & PAINS Filter Library->QC Solubility Solubility Check (Nephelometry) QC->Solubility Decision Soluble? Solubility->Decision Decision->Solubility No (Optimise Formulation) Assay_Kinase Target Assay: Kinase Inhibition (TR-FRET) Decision->Assay_Kinase Yes Assay_Cell Phenotypic Assay: Cytotoxicity (SRB Assay) Decision->Assay_Cell Yes Validation Hit Validation: IC50 & Orthogonal Assay Assay_Kinase->Validation Assay_Cell->Validation

Figure 1: Critical path for pyrazole screening. Note the mandatory solubility gate before biological testing.

Protocol A: Target-Based Screen (Kinase Inhibition)

Context: Pyrazoles are classic ATP-competitive kinase inhibitors. Challenge: Many pyrazoles are autofluorescent in the blue/green spectrum (400-500 nm), which interferes with standard intensity-based fluorescence assays. Solution: Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . The time delay (microseconds) allows short-lived compound autofluorescence to decay before the signal is read.

Materials
  • Kinase: Recombinant kinase of interest (e.g., EGFR, JNK3).

  • Substrate: Biotinylated peptide substrate.

  • Tracer: Eu-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Plate: 384-well white, low-volume plates.

Step-by-Step Protocol
  • Compound Plating: Acoustic dispense 20 nL of pyrazole stock (in DMSO) into dry wells. Include:

    • High Control: DMSO only (100% Activity).

    • Low Control: 10 µM Staurosporine (0% Activity).

  • Enzyme Addition: Add 5 µL of Kinase Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35). Incubate 10 min.

  • Reaction Start: Add 5 µL of ATP/Substrate mix (at Km concentrations).

  • Incubation: 60 min at RT (protect from light).

  • Detection: Add 10 µL of Detection Mix (Eu-Antibody + SA-APC in EDTA buffer). The EDTA stops the kinase reaction.

  • Equilibration: 60 min at RT.

  • Read: Measure TR-FRET on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor).

  • Calculation: Ratio = (Em 665nm / Em 615nm) × 10,000.

Protocol B: Phenotypic Screen (Cell Viability)

CRITICAL WARNING: Do NOT use MTT assays for pyrazole screening. Expert Insight: Pyrazole rings can act as reducing agents. They can chemically reduce the MTT tetrazolium salt to purple formazan in the absence of live cells or in the extracellular media, leading to artificially high viability readouts (false negatives for toxicity).

Recommended System: Sulforhodamine B (SRB) Assay . Mechanism: SRB binds stoichiometrically to protein components of cells fixed with trichloroacetic acid (TCA). It is not dependent on mitochondrial redox activity and is immune to pyrazole interference.

Step-by-Step Protocol (SRB)
  • Seeding: Seed cells (e.g., A549, HCT-116) in 96-well plates (3,000–5,000 cells/well). Incubate 24h.

  • Treatment: Add pyrazole compounds (0.1% DMSO final). Incubate for 48–72h.

  • Fixation (The Critical Step):

    • Gently layer 50 µL of cold 50% (w/v) TCA directly onto the 100 µL growth medium. Final TCA concentration = 10%.

    • Incubate at 4°C for 1 hour. Do not agitate.

  • Washing: Wash plates 4x with slow-running tap water. Air dry completely (essential for dye binding).

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid). Incubate 30 min at RT.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 150 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye. Shake 10 min.

  • Read: Absorbance at 510 nm.

Data Analysis & Hit Validation

Quantitative Metrics

Summarize data using the following structure to ensure comparability.

MetricFormula/DefinitionAcceptance Criteria
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background (S/B)

> 5
% Inhibition

N/A
The "Redox False Positive" Check

If a compound shows potent activity in the Kinase assay but fails in the Cell assay, or vice versa, run the Resazurin Cell-Free Check :

  • Mix Compound + Resazurin (or MTT) in media without cells.

  • Incubate 2 hours.

  • If color changes (Blue -> Pink/Purple), the compound is a chemical reducer. Discard.

Assay Interference Logic Diagram

InterferenceLogic Compound Pyrazole Hit Check1 Is it Fluorescent? Compound->Check1 Check2 Is it a Reducer? Check1->Check2 No Check1->Check2 Mitigated (if using TR-FRET) Result_False False Positive Check1->Result_False Yes (if using Intensity Assay) Result_Valid Valid Hit Check2->Result_Valid No Check2->Result_False Yes (Reduces MTT/Resazurin)

Figure 2: Logic flow for ruling out common pyrazole-specific assay artifacts.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening (SRB Assay).

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction (MTT Interference). Biotechnology Annual Review.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

Application Note: Analytical Quantification of Methyl 6-(1H-pyrazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and process development of Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 321533-62-4).

The following protocols are synthesized from authoritative methodologies for pyridine-carboxylate derivatives and specific physicochemical properties of the target analyte.

Introduction & Scientific Context

This compound is a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting pharmaceuticals. Structurally, it consists of a central pyridine ring substituted with a methyl ester at the C3 position and a pyrazole group at the C6 position.

Analytical Challenges
  • Basicity & Peak Tailing: The molecule contains three basic nitrogen atoms (one in the pyridine ring, two in the pyrazole). On standard silica-based C18 columns, these nitrogens can interact with residual silanols, causing severe peak tailing. Solution: Use of end-capped columns and acidic mobile phases.

  • Ester Hydrolysis: The methyl ester moiety is susceptible to hydrolysis, converting the analyte into its corresponding acid (6-(1H-pyrazol-1-yl)nicotinic acid). Solution: Avoid high pH diluents and limit aqueous exposure time during sample preparation.

  • Solubility: The compound is lipophilic (LogP ~1.5–2.0). Solution: Organic-first dissolution strategy.

Visual Analytical Workflow

The following diagram outlines the logical flow from sample intake to data reporting, highlighting critical decision points for integrity.

AnalyticalWorkflow Sample Raw Sample (Solid/Reaction Mix) Prep Sample Preparation (Dissolve in 100% ACN) Sample->Prep Weigh 10mg Dilution Dilution (50:50 ACN:Water) Prep->Dilution Prevent Hydrolysis Separation HPLC Separation (C18, Acidic pH) Dilution->Separation Inject 5-10µL Detection Detection (UV @ 265nm) Separation->Detection Data Quantification (External Std Method) Detection->Data Integrate Area

Figure 1: Step-by-step analytical workflow ensuring sample integrity and accurate quantification.

Method A: HPLC-UV Protocol (Routine QC)

This is the "Workhorse Method" for purity assessment and assay. It utilizes a robust Reverse Phase (RP) setup compatible with standard QC labs.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µmEnd-capping suppresses silanol interactions with basic nitrogens, sharpening peaks.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Acidic pH ensures protonation of nitrogens, preventing secondary interactions.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier; Methanol can be used but ACN offers lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CImproves reproducibility of retention times.
Detection UV @ 265 nm (Bandwidth 4 nm)Derived from methyl nicotinate

(263 nm) with pyrazole shift correction.
Injection Vol 5 - 10 µLDependent on sensitivity requirements.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold (elute polar salts)
12.01090Gradient ramp
15.01090Wash lipophilic impurities
15.1955Return to initial
20.0955Re-equilibration
Standard Preparation
  • Stock Solution: Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . (Conc: 1.0 mg/mL).

  • Working Standard: Dilute the Stock Solution to 0.1 mg/mL using Water:Acetonitrile (50:50) .

    • Note: Do not store the aqueous dilution for >24 hours to prevent ester hydrolysis.

Method B: LC-MS/MS Protocol (Trace Impurity ID)

Used when identifying unknown impurities or quantifying the analyte in biological matrices (e.g., PK studies).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: [M+H]⁺ = 204.2 m/z.

  • Fragment Ions (MS2):

    • Precursor: 204.2

    • Product 1: ~172 m/z (Loss of methanol/methoxy group).

    • Product 2: ~144 m/z (Loss of ester moiety).

Degradation & Stability Profile

Understanding the degradation pathway is vital for accurate impurity quantification. The primary degradant is the free acid form.

Degradation Parent This compound (RT: ~8.5 min) Hydrolysis Hydrolysis (High pH / Aqueous storage) Parent->Hydrolysis Degradant 6-(1H-pyrazol-1-yl)nicotinic acid (RT: ~3.2 min) Hydrolysis->Degradant Main Impurity Methanol Methanol (Solvent front) Hydrolysis->Methanol

Figure 2: Hydrolysis pathway. The acid degradant is more polar and will elute significantly earlier than the parent ester.

Method Validation Parameters (ICH Q2 R1)

To ensure the method is "fit for purpose," the following validation criteria must be met:

ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution > 2.0 between Analyte and Acid ImpurityInject a spiked sample containing the parent and the acid form (generated by treating parent with 0.1N NaOH).
Linearity R² > 0.9995 concentrations ranging from 50% to 150% of target concentration.
Precision RSD < 2.0% (n=6)6 replicate injections of the Working Standard.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Determine via serial dilution. Typical LOQ is ~0.05 µg/mL.[1][2]
Solution Stability Change in Area < 2.0% over 24hAnalyze the same vial every 4 hours. If hydrolysis is observed, use a cooled autosampler (4°C).

References

  • National Institutes of Health (NIH). (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC2563021. Retrieved from [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole-Nicotinate Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Common Side Reactions Ticket ID: PYZ-NIC-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Assistance Center. This guide addresses the synthesis of pyrazole-nicotinates , a scaffold critical to modern agrochemistry (e.g., SDHI fungicides, herbicides) and pharmaceutical kinase inhibitors.

The coupling of a pyrazole ring to a nicotinate (pyridine-3-carboxylate) core is deceptively simple. In practice, it is plagued by three primary failure modes: Regiochemical ambiguity (N1 vs. N2) , Ester hydrolysis , and Decarboxylation . This guide provides mechanistic insights and actionable protocols to resolve these specific chemical conflicts.

Module 1: Regioselectivity (The N1 vs. N2 Conflict)

The Issue

The pyrazole ring is an ambident nucleophile. It possesses two nitrogen atoms capable of attacking the nicotinate electrophile.

  • N1 (Pyrrole-like): chemically less reactive but thermodynamically favored in the final product due to steric factors.

  • N2 (Pyridine-like): chemically more basic and nucleophilic but often leads to the kinetically favored (and frequently undesired) regioisomer.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Mixture of Isomers (e.g., 60:40) Steric Indifference: The electrophile is small, or the pyrazole substituents are not bulky enough to direct attack.Switch Solvent: Use a non-polar solvent (Toluene) to favor the thermodynamic product, or a polar aprotic solvent (DMF/DMSO) to favor the kinetic product (N2).
Wrong Isomer (N2 Major) Kinetic Control: Reaction stopped too early or run at low temp.Thermodynamic Equilibration: Heat the reaction. N2-substituted pyrazoles can rearrange to N1-substituted forms under thermal conditions with acid catalysis [1].
Low Conversion Proton Transfer: The base is deprotonating the wrong site or the pyrazole is aggregating.Base Selection: Switch from weak bases (

) to stronger, non-nucleophilic bases (NaH, LiHMDS) to ensure complete deprotonation of the pyrazole before adding the electrophile.
Visual Logic: Regioselectivity Decision Tree

RegioSelectivity Start Start: Pyrazole + Nicotinate Coupling CheckSub Are Pyrazole Substituents Bulky? Start->CheckSub StericControl Steric Control Likely (Favors N1) CheckSub->StericControl Yes CheckSolvent Check Solvent Polarity CheckSub->CheckSolvent No Polar Polar Aprotic (DMF/DMSO) Increases N2 attack rate CheckSolvent->Polar NonPolar Non-Polar (Toluene) Favors N1 (Thermodynamic) CheckSolvent->NonPolar Risk: N2 Isomer Formation Risk: N2 Isomer Formation Polar->Risk: N2 Isomer Formation Target: N1 Isomer Formation Target: N1 Isomer Formation NonPolar->Target: N1 Isomer Formation

Figure 1: Decision matrix for controlling N-alkylation regiochemistry based on steric and solvent parameters.

Module 2: Functional Group Integrity (Ester Stability)

The Issue

Nicotinates contain an ester group at the C3 position. During base-mediated coupling (e.g.,


), this ester is prone to saponification  (hydrolysis to the acid). If the reaction is heated to drive the coupling, the resulting nicotinic acid can undergo decarboxylation , ejecting 

and leaving a bare pyridine ring [2].
Mechanism of Failure
  • Hydrolysis:

    
     or trace water attacks the ester carbonyl.[1]
    
  • Decarboxylation: The zwitterionic form of the nicotinic acid stabilizes the transition state, facilitating

    
     loss at temperatures 
    
    
    
    (or lower with metal catalysts) [3].
Troubleshooting Guide
SymptomObservationRoot CauseSolution
Product is Acidic Mass spec shows M-14 or M-28 (loss of ethyl/methyl).Saponification: Water present in solvent or hygroscopic base used.Strict Anhydrous Protocol: Use molecular sieves. Switch base from NaOH/KOH to

or

.
Loss of Carbonyl Mass spec shows M-72 (loss of

).
Decarboxylation: Reaction temperature too high after accidental hydrolysis.Temp Control: Do not exceed 120°C if the ester is labile. Avoid Cu-catalysts if possible (they accelerate decarboxylation) [4].
Transesterification Ethyl ester becomes Methyl ester.Solvent Mismatch: Using MeOH with an Ethyl ester substrate.Match Alkoxides: If using alkoxide bases, match the alkyl group to the ester (e.g., NaOEt for Ethyl Nicotinate).
Visual Logic: The Degradation Pathway

Degradation Nicotinate Nicotinate Ester (Target Scaffold) Hydrolysis Hydrolysis (Base + H2O) Nicotinate->Hydrolysis Saponification NicotinicAcid Nicotinic Acid (Intermediate) Hydrolysis->NicotinicAcid Heat Heat (>150°C) or Cu Catalyst NicotinicAcid->Heat - CO2 Pyridine Pyridine (Decarboxylated Impurity) Heat->Pyridine

Figure 2: The pathway from functional nicotinate to degraded pyridine byproduct via hydrolysis and decarboxylation.[2]

Module 3: Coupling Protocols ( vs. Cross-Coupling)

Scenario A: Nucleophilic Aromatic Substitution ( )

Best for: Nicotinates with a Halogen (Cl, F) at the 2- or 6-position.

Standard Operating Procedure (SOP):

  • Reagents: 1.0 eq Chloronicotinate, 1.1 eq Pyrazole, 2.0 eq

    
     (anhydrous).
    
  • Solvent: Dry DMF or Acetonitrile (0.5 M concentration).

  • Condition: Heat to 80°C under

    
     atmosphere.
    
  • Critical Step: If reaction stalls, add 10 mol% DABCO (1,4-diazabicyclo[2.2.2]octane). It acts as a nucleophilic catalyst, displacing the chloride to form a more reactive ammonium species, which the pyrazole then attacks.

Scenario B: Chan-Lam Coupling (Copper-Catalyzed)

Best for: Nicotinic Acids or Boronic Acids (when


 is impossible).

Standard Operating Procedure (SOP):

  • Reagents: 1.0 eq Pyrazole, 1.5 eq Nicotinic acid boronic acid, 1.0 eq

    
    .
    
  • Base/Ligand: 2.0 eq Pyridine (acts as base and ligand).

  • Oxidant: Open to air (balloon of

    
     is better) or 1.0 eq TEMPO.
    
  • Solvent: DCM or Dichloroethane at Room Temperature.

  • Warning: High risk of "homocoupling" (pyrazole-pyrazole or aryl-aryl) if catalyst loading is too high.

FAQ: Frequently Asked Questions

Q: Why am I seeing an "O-alkylation" byproduct? A: This is rare in pyrazoles but common if your nicotinate has a very good leaving group and you are using a pyrazolone tautomer. Ensure you are using a pyrazole, not a pyrazolone. If using a hydroxypyridine, O-alkylation is the default; N-alkylation requires specific conditions (e.g., LiCl/Cs2CO3).

Q: Can I use NaH in DMF? A: Caution. While effective for deprotonation, NaH in DMF can be thermally unstable and cause runaway exotherms at scale. For scale-up, switch to THF/NaH or use


 in DMSO.

Q: How do I separate the N1/N2 regioisomers? A: They usually have significantly different polarities.

  • N1 isomers (more symmetrical/blocked) often elute faster (higher Rf) in non-polar mobile phases.

  • N2 isomers often interact more strongly with silica due to the exposed "pyridine-like" nitrogen.

  • Tip: If separation is difficult on silica, try recrystallization from Ethanol/Heptane.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.

  • Kinetics and Mechanism of Decarboxylation of Pyridinecarboxylic Acids. Canadian Journal of Chemistry.

  • Methods to Produce Nicotinic Acid (Decarboxylation pathways). National Institutes of Health (PMC).

  • Copper-Mediated Decarboxylation of Niacin. YouTube / Vibzz Lab (Demonstration of thermal decarboxylation).

  • Synthesis and fungicidal activity of pyrazole derivatives. National Institutes of Health (PMC).

Sources

Technical Support Center: High-Purity Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PURITY-OPT-06PYR

Executive Summary

Welcome to the technical support hub for Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 1094313-98-0). This intermediate is critical in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.

The primary challenge with this molecule is not the formation of the C–N bond, but the preservation of the methyl ester functionality during the basic conditions required for the


 reaction. The most common impurities are the hydrolyzed acid  (6-(1H-pyrazol-1-yl)nicotinic acid) and unreacted chloronicotinate .

This guide provides a modular approach to troubleshooting and optimizing your workflow to achieve >99% purity.

Module 1: Reaction Optimization (Upstream Control)

The Core Problem: The reaction requires a base to deprotonate the pyrazole, but that same base—in the presence of trace water—will saponify your methyl ester.

Protocol 1.1: The Anhydrous System

Objective: Maximize conversion while minimizing ester hydrolysis.

ParameterRecommendationTechnical Rationale
Solvent DMF or DMSO (Anhydrous)High dielectric constant promotes the

transition state. Must be dry (<0.05%

) to prevent hydrolysis.
Base

(Granular, milled)
Strong enough to deprotonate pyrazole (

~14) but less aggressive toward the ester than bases like NaOH or NaH.
Stoichiometry 1.0 eq SM : 1.2 eq Pyrazole : 1.5 eq BaseExcess pyrazole drives the reaction to completion, consuming the limiting chloronicotinate reagent.
Temperature 80°C – 90°C Higher temps (>100°C) exponentially increase the rate of ester hydrolysis and dimerization.
Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired product formation and the critical hydrolysis impurity.

ReactionPathway Reagents Reagents: Me-6-Chloronicotinate + Pyrazole + K2CO3 Intermediate Meisenheimer Complex Reagents->Intermediate Heat (80°C) Impurity_SM IMPURITY: Unreacted Chloronicotinate Reagents->Impurity_SM Insufficient Heat or Time Product TARGET: Methyl 6-(1H-pyrazol-1-yl) nicotinate Intermediate->Product -KCl Impurity_Acid IMPURITY: 6-(1H-pyrazol-1-yl) nicotinic acid Product->Impurity_Acid H2O / Base / Heat (Hydrolysis)

Figure 1: Kinetic pathway showing the competition between product formation and the hydrolysis side-reaction.

Module 2: Work-up & Isolation (The "Crash-Out" Strategy)

The Core Problem: The product is moderately soluble in polar organic solvents, making extraction inefficient and prone to emulsion.

Protocol 2.1: Water Precipitation

Instead of extracting with DCM or EtOAc, use the "Crash-Out" method to remove inorganic salts and polar impurities immediately.

  • Cool Down: Allow the reaction mixture (DMF/DMSO) to cool to Room Temperature (20-25°C) . Do not pour hot reaction mixture into water; this causes immediate hydrolysis.

  • The Quench: Slowly pour the reaction mixture into Ice-Cold Water (volume ratio 1:5 reaction:water) with vigorous stirring.

  • Precipitation: The methyl ester is hydrophobic and should precipitate as a white/off-white solid. The unreacted pyrazole and inorganic salts (

    
    , KCl) will remain in the aqueous phase.
    
  • Filtration: Filter the solid and wash with copious water to remove residual DMF.

  • Drying: Dry the solid under vacuum at 45°C. Do not exceed 50°C while wet to avoid hydrolysis.

Troubleshooting the Crash-Out:

  • Issue: "I got a sticky oil instead of a solid."

  • Fix: The product may have oiled out due to residual DMF. Decant the water, dissolve the oil in a minimal amount of Ethyl Acetate , wash with brine, dry over

    
    , and concentrate. Then, proceed to recrystallization.[1]
    

Module 3: Purification (Recrystallization)

The Core Problem: Trace amounts of starting material (chloronicotinate) are structurally similar to the product, making separation difficult.

Protocol 3.1: Solvent Selection Matrix

Recrystallization is superior to column chromatography for this molecule due to yield conservation.

Solvent SystemSuitabilityProcedure
Ethanol (Abs.) High Dissolve at reflux.[2] Cool slowly to 4°C. Excellent for removing unreacted pyrazole.
EtOAc / Hexane Medium Good for "oiled out" products. Dissolve in min. EtOAc, add Hexane until cloudy, cool.
Methanol Low Risk of transesterification (Methyl/Ethyl exchange if EtOH is used, though here we want Methyl, so MeOH is safe but often too soluble).
Protocol 3.2: The Ethanol Polish
  • Place crude solid in a flask.

  • Add Ethanol (approx. 5-10 mL per gram of solid).

  • Heat to reflux until dissolved. If particulates remain (inorganic salts), filter while hot.

  • Remove from heat and let sit at room temperature for 2 hours.

  • Move to a fridge (4°C) for 4 hours.

  • Filter crystals and wash with cold Ethanol.

Purity Check:

  • Target Melting Point: 117–121°C [1].[3]

  • If MP is <115°C, repeat recrystallization.

Module 4: Analytical Troubleshooting (FAQ)

Q1: My HPLC shows a ghost peak at RRT 0.8. What is it?

A: This is likely the Hydrolysis Product (Acid) .

  • Diagnosis: Check the pH of your mobile phase. If using neutral conditions, the acid may tail.

  • Solution: Ensure your reaction solvent was dry. If present in the final product, wash the organic solution with saturated

    
     (the acid will go into the aqueous layer) before recrystallization.
    
Q2: I see a peak at RRT 1.1. Is it a regioisomer?

A: It is highly unlikely to be a regioisomer (N2 attack) because the steric hindrance of the pyrazole usually directs attack to N1.

  • Diagnosis: It is likely unreacted Methyl 6-chloronicotinate .

  • Solution: This indicates the reaction didn't finish. Increase the equivalents of pyrazole to 1.5 eq in the next run. For the current batch, recrystallize from Ethanol, as the chloro-starting material is more soluble in cold ethanol than the product.

Q3: The product is turning yellow/brown on storage.

A: Pyridine derivatives can be light-sensitive or prone to oxidation if residual base is present.

  • Solution: Ensure the final solid is pH neutral. Store in amber vials under Nitrogen at 4°C.

Decision Logic for Purification

Use this workflow to determine the correct purification step based on your crude purity.

PurificationLogic Start Crude Isolated Solid CheckPurity Check Purity (HPLC) Start->CheckPurity HighPurity Purity > 98% CheckPurity->HighPurity MedPurity Purity 90-98% CheckPurity->MedPurity LowPurity Purity < 90% CheckPurity->LowPurity Action_Dry Vacuum Dry (Final Product) HighPurity->Action_Dry Action_Recryst Recrystallize (Ethanol) MedPurity->Action_Recryst Action_Column Column Chromatography (DCM/MeOH) LowPurity->Action_Column Action_Recryst->CheckPurity Re-check

Figure 2: Decision tree for selecting the appropriate purification method based on HPLC purity.

References

  • ChemBK. (2024). This compound - Properties and Safety. Retrieved February 8, 2026, from [Link]

  • Royal Society of Chemistry. (2022).

    
    ). Chemical Science. [Link]
    
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

Sources

challenges in the purification of pyrazole-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Pyrazole-Containing Compounds

Status: Operational Subject: Troubleshooting Purification, Isolation, and Decontamination of Pyrazole Scaffolds Ticket ID: PYR-PUR-001

Executive Summary

Pyrazoles are a cornerstone of modern medicinal chemistry, yet their physicochemical properties—specifically their amphoteric nature, coordination ability, and regioisomerism—present unique purification challenges.[1] This guide synthesizes field-proven protocols to address tailing on silica, separation of N-substituted regioisomers, and the removal of stubborn metal catalysts.

Module 1: Chromatographic Challenges (Tailing & Resolution)

Q: Why do my pyrazole compounds streak or tail on silica gel columns?

Diagnosis: The pyridine-like nitrogen (N2) in the pyrazole ring is a hard base (pKa ~2.5 for the conjugate acid). Standard silica gel contains acidic silanol groups (Si-OH, pKa ~5-7). As your compound travels down the column, the basic nitrogen interacts with these acidic sites via hydrogen bonding or protonation, causing "drag" or tailing. This is exacerbated in N-unsubstituted pyrazoles which are also hydrogen bond donors.

Technical Protocol: Silanol Masking To resolve this, you must "mask" the silanol sites or suppress ionization.

  • The "Pre-Wash" Method (Recommended):

    • Flush the packed silica column with 3 column volumes (CV) of mobile phase containing 1% Triethylamine (TEA).

    • Why: TEA is more basic than pyrazole; it irreversibly binds to the most active silanol sites, creating a neutral surface for your analyte.

  • Mobile Phase Modifier:

    • Add 0.1% to 0.5% TEA or

      
       directly to your mobile phase.
      
    • Caution: If your compound is an acid (e.g., pyrazole-carboxylic acid), use 0.1% Acetic Acid instead to keep it protonated and prevent ionization.

Q: How do I separate N-substituted 1,3- and 1,5-regioisomers?

Diagnosis: N-alkylation or arylation of unsymmetrical pyrazoles often yields a mixture of 1,3- and 1,5-isomers. Separation is difficult because their polarities are similar.[2] However, their 3D topographies differ significantly.

  • 1,3-Isomers: Generally planar; the substituents lie flat, maximizing conjugation.

  • 1,5-Isomers: The substituent at C5 sterically clashes with the substituent on N1 (especially if both are bulky, e.g., phenyl). This forces the N1-substituent out of plane, reducing conjugation and often making the 1,5-isomer less polar and eluting faster than the 1,3-isomer.

Troubleshooting Workflow:

RegioSeparation Start Crude Isomer Mixture TLC Run TLC (Various Solvents) Start->TLC Check Separation Visible? TLC->Check Column Standard Flash (0.5% TEA modifier) Check->Column Yes (ΔRf > 0.1) AltSolvent Switch Selectivity: Toluene/EtOAc or DCM/MeOH Check->AltSolvent No (Overlap) Recryst Crystallization (See Module 3) Check->Recryst Persistent Overlap AltSolvent->Check

Figure 1: Decision matrix for separating pyrazole regioisomers.

Pro-Tip: If standard Hexane/EtOAc fails, try Toluene/Acetone or DCM/Ether . The pi-pi interactions of toluene can discriminate between the planar 1,3-isomer and the twisted 1,5-isomer.

Module 2: Metal Scavenging & Decontamination

Q: I used a Pd-catalyzed coupling (Suzuki/Buchwald) to build my pyrazole. Standard washes aren't removing the metal. Why?

Diagnosis: Pyrazoles are excellent ligands. They coordinate to Palladium (Pd) and Copper (Cu) effectively, often better than the phosphine ligands used in the catalyst. Standard aqueous washes (brine, EDTA) are often insufficient because the metal is tightly bound to your product, not just free in solution.

Protocol: The TMT Scavenging System Trimercaptotriazine (TMT) is the industry standard for scavenging soft metals like Pd from nitrogen heterocycles.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude product in THF or EtOAc (10 mL/g).

  • Addition: Add SiliaMetS® TMT or equivalent resin (0.5 - 1.0 equivalents relative to expected metal content, or 10-20 wt% of crude mass).

  • Digestion: Stir at 50°C for 4-12 hours .

    • Note: Room temperature stirring is often too slow for coordinated Pd. Heat promotes ligand exchange.

  • Filtration: Filter through a pad of Celite or a 0.45 µm frit.

  • Analysis: Check Pd levels. If >50 ppm, repeat or switch to SiliaMetS® Thiol (better for Pd(II)).

Comparative Scavenger Efficiency Table

Scavenger TypeMechanismTarget MetalsBest For Pyrazoles?
Activated Carbon AdsorptionNon-specificNo. Low efficiency, high product loss.
N-Acetyl Cysteine ChelationPd, Cu, PtYes. Good for aqueous washes.
TMT Resin Precipitation/BindingPd, Ru, RhExcellent. High affinity, no product contamination.
Thiol Silica Surface BindingPd(II), Ag, HgGood. Use if TMT fails.

Module 3: Crystallization & Salt Formation

Q: My pyrazole is an oil/amorphous solid. How do I get a solid for X-ray/storage?

Diagnosis: Many substituted pyrazoles have low melting points and resist crystallization due to flexible substituents or lack of strong H-bond networks (especially N-alkylated ones).

Solution: Acid Addition Salts Converting the pyrazole base into a salt rigidifies the lattice and introduces strong ionic interactions.

Protocol:

  • Screening: Dissolve 50 mg of compound in minimal Et2O or EtOAc.

  • Acid Addition: Add 1.1 eq of acid (solutions in dioxane or ether).

    • HCl: Often yields hygroscopic salts (risky).

    • H2SO4: Good, but can be oily.

    • Oxalic Acid / Fumaric Acid:Best choice. These dicarboxylic acids often form nice, non-hygroscopic crystals with pyrazoles via H-bond bridging.

  • Induction: If oil forms, scratch the glass or add a seed crystal. Sonication (5 mins) can also induce nucleation.

Module 4: Solubility & Extraction

Q: My compound is stuck in the aqueous layer during extraction.

Diagnosis: Unsubstituted pyrazoles (NH free) are amphoteric.

  • pH < 2: Protonated (Cationic)

    
     Water soluble.
    
  • pH > 13: Deprotonated (Anionic)

    
     Water soluble.
    
  • pH 5-9: Neutral

    
     Organic soluble.
    

Corrective Action: Ensure the aqueous layer is adjusted to pH 7-8 before extraction. Use DCM/Isopropanol (3:1) as the organic solvent if the compound is polar; standard EtOAc might not be polar enough to pull a hydrophilic pyrazole out of water.

References

  • Regioisomer Separation: Fustero, S., et al.[3] "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 2008.

  • Tailing Mechanisms: McCalley, D. V. "Analysis of basic compounds on silica columns." Journal of Chromatography A, 2010.

  • Metal Scavenging: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.

  • Tautomerism & pKa: Elguero, J., et al. "Pyrazoles."[1][2][4][5][6] Comprehensive Heterocyclic Chemistry II, 1996.

Sources

Technical Support Center: Degradation Pathways of Methyl Nicotinate Derivatives in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of methyl nicotinate and its derivatives in solution. Understanding the stability of these compounds is critical for ensuring the efficacy, safety, and shelf-life of pharmaceutical formulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and formulation of methyl nicotinate derivatives.

Q1: What are the primary degradation pathways for methyl nicotinate in an aqueous solution?

The principal degradation pathway for methyl nicotinate in aqueous solutions is hydrolysis. This reaction involves the cleavage of the ester bond, yielding nicotinic acid and methanol as the primary degradation products.[1][2] Studies have shown this degradation to be relatively slow under refrigerated conditions (4°C), with an approximate rate of 0.5% per year in a 1 M aqueous solution stored in glass containers.[1][2]

Q2: How does pH influence the stability of methyl nicotinate solutions?

The hydrolysis of methyl nicotinate and its derivatives is significantly influenced by pH. Generally, ester hydrolysis is subject to both acid and base catalysis. This means that the degradation rate will be at its minimum at a specific pH (typically in the mid-range) and will increase in both acidic and alkaline conditions. For other nicotinic acid esters, it has been demonstrated that the degradation follows pseudo-first-order kinetics and is pH-dependent.[3] Therefore, maintaining the pH of a formulation within the optimal stability range is crucial for minimizing degradation.

Q3: Is methyl nicotinate susceptible to oxidative degradation?

While hydrolysis is the most commonly reported degradation pathway, oxidative degradation can also occur, particularly during forced degradation studies or in the presence of oxidizing agents. The pyridine ring, while relatively stable, can be susceptible to oxidation under certain conditions. In biological systems, for instance, the oxidative cleavage of pyridine carboxylic acid esters can be catalyzed by enzymes like cytochrome P-450.[4][5] In a formulation context, the presence of peroxide impurities in excipients could potentially initiate oxidative degradation.[6]

Q4: What is the impact of light exposure on the stability of methyl nicotinate derivatives?

Photodegradation is a potential degradation pathway for many pharmaceutical compounds. While specific studies on the photolytic degradation of methyl nicotinate are not extensively available, research on related compounds like nicotine suggests that photodegradation can occur and is influenced by factors such as pH.[7] The degradation of other aromatic esters can involve reactions on either the aromatic ring or the ester side chain. Therefore, it is prudent to protect solutions of methyl nicotinate derivatives from light, especially during long-term storage, to prevent potential photolytic degradation.

Q5: What are the common analytical techniques used to monitor the degradation of methyl nicotinate?

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for monitoring the stability of methyl nicotinate and quantifying its degradation products.[1] A stability-indicating HPLC method should be developed and validated to ensure that the parent drug peak is well-resolved from the peaks of all potential degradation products and any process-related impurities.[8][9][10][11]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the development and handling of formulations containing methyl nicotinate derivatives.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpectedly rapid loss of methyl nicotinate potency in a new liquid formulation. pH of the formulation is outside the optimal stability range. 1. Measure the pH of the formulation. 2. Conduct a pH-rate profile study to determine the pH of maximum stability. 3. Adjust and buffer the formulation to the optimal pH.
Presence of excipients that catalyze hydrolysis. 1. Review the composition of the formulation. 2. Certain buffer species (e.g., citrate, phosphate) can act as general acid/base catalysts. Evaluate the effect of different buffer systems on stability. 3. Consider the use of non-catalytic buffering agents if necessary.
Elevated storage temperature. 1. Review storage conditions. 2. Store the formulation at a lower temperature, as recommended by stability studies. 3. Conduct accelerated stability studies to understand the temperature dependence of the degradation.[12]
Appearance of unknown peaks in the HPLC chromatogram during stability testing. Oxidative degradation due to peroxide impurities in excipients. 1. Test excipients for peroxide content. 2. Consider using excipients with low peroxide values. 3. Incorporate an antioxidant into the formulation. 4. Protect the formulation from oxygen by using sealed containers or purging with an inert gas like nitrogen.[12]
Photodegradation from exposure to light. 1. Store the formulation in light-resistant packaging (e.g., amber glass). 2. Conduct photostability studies as per ICH Q1B guidelines to assess the light sensitivity of the drug substance and product.[12]
Inconsistent stability results between different batches of the same formulation. Variability in the quality of raw materials (API or excipients). 1. Implement stringent quality control checks for all incoming raw materials. 2. Ensure consistency in the source and grade of all components.
Inconsistencies in the manufacturing process. 1. Review and standardize the manufacturing process, paying close attention to parameters like mixing times, temperature, and pH adjustments.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the investigation of methyl nicotinate degradation.

Protocol 1: Forced Degradation Study of Methyl Nicotinate

Objective: To identify the potential degradation products of methyl nicotinate under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • Methyl nicotinate reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% v/v

  • High-purity water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate buffer, pH 7.0

  • Photostability chamber

  • HPLC system with UV/PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of methyl nicotinate (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Incubate at room temperature for a specified time (e.g., 30, 60, 120 minutes).

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.

    • At each time point, withdraw a sample and dilute for HPLC analysis.[6][13]

  • Thermal Degradation:

    • Transfer a portion of the stock solution to a vial and heat in an oven at a specified temperature (e.g., 80°C) for a set duration.

    • Also, expose the solid drug substance to the same thermal stress.

    • At the end of the exposure, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.

  • Photodegradation:

    • Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be protected from light.

    • At the end of the exposure, prepare the samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a developed and validated stability-indicating HPLC method.

    • The method should be capable of separating methyl nicotinate from all degradation products.

    • A peak purity analysis using a PDA detector is recommended to ensure that the parent peak is free from any co-eluting degradants.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating and quantifying methyl nicotinate in the presence of its degradation products.

Steps:

  • Column and Mobile Phase Screening:

    • Start with a common reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., methanol/water, acetonitrile/water) with various buffer systems (e.g., phosphate, acetate) at different pH values.

  • Method Optimization:

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve good resolution between methyl nicotinate and its degradation products (obtained from forced degradation studies).

    • A typical starting point could be a mobile phase of 25% v/v methanol in water with a flow rate of 1.5 mL/min.[1]

  • Detection Wavelength:

    • Determine the optimal detection wavelength by acquiring the UV spectra of methyl nicotinate and its major degradants. A wavelength of 263 nm has been successfully used.[1]

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Section 4: Visualizations and Data Presentation

Degradation Pathways

The following diagrams illustrate the primary degradation pathways of methyl nicotinate.

cluster_hydrolysis Hydrolytic Degradation Methyl Nicotinate Methyl Nicotinate Nicotinic Acid Nicotinic Acid Methyl Nicotinate->Nicotinic Acid + H₂O (Acid/Base Catalysis) Methanol Methanol Methyl Nicotinate->Methanol + H₂O (Acid/Base Catalysis)

Caption: Hydrolysis of Methyl Nicotinate.

cluster_oxidation Potential Oxidative Degradation Methyl Nicotinate Methyl Nicotinate Oxidized Products Oxidized Products Methyl Nicotinate->Oxidized Products [O] (e.g., H₂O₂, Peroxides) Further Degradation Products Further Degradation Products Oxidized Products->Further Degradation Products [O]

Caption: Potential Oxidative Degradation Pathway.

cluster_photo Potential Photodegradation Methyl Nicotinate Methyl Nicotinate Photodegradation Products Photodegradation Products Methyl Nicotinate->Photodegradation Products hν (UV/Vis Light)

Caption: Potential Photodegradation Pathway.

Data Summary Table

The following table summarizes the typical conditions for forced degradation studies of methyl nicotinate derivatives.

Stress Condition Reagent/Condition Typical Duration Expected Degradation Pathway Primary Degradation Product(s)
Acid Hydrolysis 0.1 N HCl at 60°C2 - 24 hoursHydrolysisNicotinic Acid, Methanol
Base Hydrolysis 0.1 N NaOH at RT30 - 120 minutesHydrolysisNicotinic Acid, Methanol
Oxidation 3% H₂O₂ at RT2 - 24 hoursOxidationN-oxides, hydroxylated derivatives
Thermal 80°C (Dry Heat)24 - 48 hoursVariousDependent on conditions
Photolytic ICH Q1B conditionsN/APhotolysisVarious photoproducts

References

  • Esterification of pyridine carboxylic acids. (n.d.). Google Patents.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Photocatalytic Degradation of Mycotoxins by Heterogeneous Photoc
  • Process for producing pyridine carboxylic acids. (n.d.). Google Patents.
  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Behavioral and Brain Functions, 4, 43. [Link]

  • Methyl Nicotinate – Mycophenolate Mofetil. (n.d.).
  • Boersma, M. G., et al. (1998). In Vivo Oxidative Cleavage of a Pyridine-Carboxylic Acid Ester Metabolite of Nifedipine. Drug Metabolism and Disposition, 26(9), 849-855.
  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. (1999). Journal of Pharmaceutical Sciences, 88(11), 1182-1187.
  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research, 16(9), 197.
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Molecules, 24(8), 1500.
  • Forced degradation, peroxide treated sample chromatogram. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Development and Validation of Stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. (n.d.).
  • Identified photoproducts during the direct photolysis of nicotine. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharmaceutical Sciences Review and Research, 27(1), 147-154.
  • Guengerich, F. P. (1987). Oxidative Cleavage of Carboxylic Esters by Cytochrome P-450. Journal of Biological Chemistry, 262(18), 8459-8462.
  • METHYL NICOTINATE cas no 93-60-7. (n.d.). CDH Fine Chemical.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).
  • Effects of excipients on the stability of medicinal products. (n.d.).
  • 92943_FDS-METHYL NICOTINATE -EU-Labor
  • Special Issue : Pharmaceutical Excipients: Impact on Efficiency, Stability, and Solubility in Formul
  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
  • Methyl nicotinate. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formul
  • Preparation and evaluation of nicotinic acid sustained-release pellets combined with immediate release simvastatin. (2010). International Journal of Pharmaceutics, 400(1-2), 89-96.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • METHYL NICOTIN

Sources

Technical Support Center: Stability Profiling of Methyl 6-(1H-pyrazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. This guide is designed to assist you in navigating the stability profile of Methyl 6-(1H-pyrazol-1-yl)nicotinate .

This compound is a critical heteroaromatic building block, often used as an intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents. Its structural dualities—an electrophilic ester attached to an electron-deficient pyridine ring, coupled with a nitrogen-rich pyrazole—create a specific set of stability challenges.

The following modules provide a self-validating system for assessing and maintaining the integrity of this compound.

Module 1: Hydrolytic Stability (The Primary Failure Mode)

The Mechanism

The most common issue users report is the "disappearance" of the parent compound in aqueous or protic media. This is rarely a mystery; it is chemistry.

The pyridine ring is electron-withdrawing. This reduces the electron density at the carbonyl carbon of the methyl ester, making it significantly more susceptible to nucleophilic attack (hydrolysis) than a standard benzoate ester. If your buffer pH drifts above 7.5, or if your solvent contains trace moisture and a Lewis base, the ester will hydrolyze to 6-(1H-pyrazol-1-yl)nicotinic acid .

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation route you must monitor.

HydrolysisPathway Ester Parent: this compound (Rt: ~7.3 min) Transition Tetrahedral Intermediate (Unstable) Ester->Transition + OH- / H2O (Nucleophilic Attack) Acid Degradant: 6-(1H-pyrazol-1-yl)nicotinic acid (Rt: ~1.4 min) Transition->Acid Elimination of OMe Methanol Byproduct: Methanol Transition->Methanol

Figure 1: The base-catalyzed hydrolysis pathway. Note the significant retention time shift expected in Reverse Phase HPLC.

Troubleshooting Guide: Hydrolysis

Q: My LC-MS shows a mass shift of -14 Da. What happened? A: This is a classic signature of hydrolysis (Loss of CH3, Gain of H: -15 + 1 = -14).

  • Immediate Action: Check the pH of your mobile phase and sample diluent.

  • Correction: Ensure your sample diluent is neutral or slightly acidic (pH 4.5–6.0). Avoid storing the compound in methanol/water mixtures for >4 hours at room temperature.

Q: Can I use this compound in a Suzuki coupling with aqueous base? A: Proceed with caution. The ester is labile.[1][2]

  • Protocol Adjustment: Use a mild base (e.g., Potassium Phosphate) rather than strong hydroxides. Minimize the reaction time or add the base last. Alternatively, plan for the hydrolysis and re-esterify later if the ester is required for the final product.

Module 2: Oxidative & Photolytic Stress

While the ester is the primary concern, the nitrogen heterocycles (pyridine and pyrazole) present secondary risks involving N-oxidation, particularly under forced degradation conditions.

Experimental Workflow: Stress Testing

Use the following decision tree to validate your storage and handling protocols.

StressTesting Start Start Stability Assessment Oxidation Oxidative Stress (3% H2O2, RT, 4h) Start->Oxidation Photo Photostability (1.2M lux hours) Start->Photo Analysis HPLC Analysis (Max Absorbance) Oxidation->Analysis Photo->Analysis DecisionOx New Peak at M+16? Analysis->DecisionOx DecisionPhoto Peak Broadening? Analysis->DecisionPhoto ResultOx N-Oxide Formation (Store under Argon) DecisionOx->ResultOx Yes Pass Stable Profile DecisionOx->Pass No ResultPhoto Ring Dimerization/Opening (Amber Vials Required) DecisionPhoto->ResultPhoto Yes DecisionPhoto->Pass No

Figure 2: Workflow for identifying oxidative and photolytic vulnerabilities.

Protocol: Oxidative Stress Test
  • Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

  • Stressing: Add 100 µL of 30%

    
     (final conc ~3%). Incubate at Room Temperature for 4 hours.
    
  • Quenching: Quench with 10% Sodium Metabisulfite solution before injection to prevent on-column oxidation.

  • Observation: Look for early eluting peaks (N-oxides are more polar).

Module 3: Analytical Method Parameters

To accurately monitor stability, you must separate the parent ester from the acid degradant. The acid is significantly more polar and will elute near the void volume if the gradient is too aggressive.

Recommended HPLC Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard stationary phase for moderate hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier suppresses ionization of the carboxylic acid degradant, improving its peak shape.
Mobile Phase B AcetonitrileStronger eluent for the neutral ester.
Gradient 5% B to 95% B over 10 minsEnsures separation of the early-eluting acid and the late-eluting ester.
Detection UV @ 263 nmCorresponds to the nicotinic acid absorption maximum [1].
Flow Rate 1.0 mL/minStandard backpressure management.
FAQ: Analytical Anomalies

Q: I see a "ghost peak" at 1.4 minutes. Is this my compound? A: No. That is likely 6-(1H-pyrazol-1-yl)nicotinic acid [1]. The ester typically elutes much later (approx. 7–8 mins in standard reverse phase). If you see this peak increasing over time, your sample is hydrolyzing.

Q: Why does the peak shape tail? A: Pyridines and pyrazoles are basic. They interact with free silanols on older silica columns.

  • Fix: Use a "base-deactivated" column (end-capped) and ensure your mobile phase contains a modifier like Formic Acid or Trifluoroacetic acid (TFA) to protonate the nitrogens and reduce silanol interaction.

References

  • Ross, B. M., & Katzman, M. (2008).[3] Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 91. Available at: [Link]

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[4][5] International Conference on Harmonisation. Available at: [Link]

  • Blessy, M., et al. (2014). Stress degradation studies on organic molecules and their pharmaceutical dosage forms. Journal of Pharmaceutical and Bioallied Sciences. Available at: [Link]

Sources

Technical Support Center: Pyrazole-Nicotinate Condensation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Catalyst Selection & Process Optimization for Pyrazole-Nicotinate Couplings Audience: Medicinal Chemists / Process Development Scientists[1]

Introduction: The Challenge of Hetero-Hetero Couplings

The condensation of pyrazoles with nicotinates (nicotinic acid derivatives) presents a unique set of "hetero-hetero" coupling challenges. Unlike standard peptide couplings, this reaction involves two electron-deficient aromatic systems. The pyrazole amine is often poorly nucleophilic due to resonance delocalization, while the pyridine ring of the nicotinate can interfere with metal catalysts and cause self-buffering issues during activation.

This guide moves beyond generic "amide coupling" advice to address the specific electronic and steric friction points of this scaffold.

Module 1: Catalyst Selection Logic

The Core Dilemma: Standard carbodiimides (EDC/DCC) often fail here because the O-acylisourea intermediate is too short-lived in the presence of the weak pyrazole nucleophile, leading to N-acylurea rearrangement byproducts.

Primary Recommendation: Propylphosphonic Anhydride (T3P)

For 80% of pyrazole-nicotinate couplings, T3P is the superior choice over HATU or EDC.

  • Why?

    • The "Solvent Cage" Effect: T3P forms a cyclic mixed anhydride that is highly reactive but sterically protected. It does not suffer from the rapid hydrolysis seen with acid chlorides.

    • Pyridine Compatibility: Unlike metal-based catalysts (which get poisoned by the nicotinate nitrogen), T3P is an organophosphorus reagent unaffected by the pyridine lone pair.

    • Workup Efficiency: T3P byproducts are water-soluble.[1] This is critical because nicotinamides are often amphoteric and difficult to purify from urea byproducts (DCU/DIU).

Secondary Recommendation: HATU/HOAt

Use when the pyrazole is extremely electron-deficient (e.g., containing -CF3 or -NO2 groups).

  • Why? The HOAt moiety in HATU benefits from the "neighboring group effect" of the pyridine nitrogen in the catalyst itself, accelerating the reaction rate for sluggish nucleophiles.

Tertiary Recommendation: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine)

Use when acid sensitivity is high, and you cannot generate the acid chloride via SOCl2. This generates the acid chloride under neutral conditions.

Catalyst Decision Matrix
ScenarioRecommended SystemMechanism of ActionKey Advantage
Standard Optimization T3P (50% in EtOAc) + Pyridine/DIPEACyclic Anhydride ActivationLow epimerization; Water-soluble workup.
Sterically Hindered Acid Chloride (via SOCl2) + DMAPHard ElectrophileOvercomes steric clash at the nucleophile.
Electron-Poor Pyrazole HATU + DIPEAActive Ester (OAt)High reactivity for weak nucleophiles.
Acid Sensitive Ghosez's Reagent Neutral Acid Chloride Gen.Avoids HCl gas generation.
Module 2: Visualizing the Mechanism & Troubleshooting

The following diagram illustrates the critical role of DMAP (4-Dimethylaminopyridine) when used as a nucleophilic catalyst to rescue stalled reactions.

DMAP_Catalysis Nicotinate Nicotinic Acid (Electrophile) Activated_Int Activated Intermediate Nicotinate->Activated_Int Activation Activator Activator (e.g., EDC/Anhydride) Activator->Activated_Int Acyl_Pyridinium N-Acyl Pyridinium (Super-Electrophile) Activated_Int->Acyl_Pyridinium DMAP Attack (Rate Limiting Step 1) DMAP DMAP (Catalyst) DMAP->Acyl_Pyridinium Product Nicotinamide Product Acyl_Pyridinium->Product Pyrazole Attack (Rate Limiting Step 2) Pyrazole Aminopyrazole (Nucleophile) Pyrazole->Product Regen_DMAP Regenerated DMAP Product->Regen_DMAP Catalyst Turnover

Caption: The catalytic cycle of DMAP. Note that DMAP converts the initial activated species into a highly reactive N-acyl pyridinium salt, which is sufficiently electrophilic to capture the weak pyrazole nucleophile.

Module 3: Troubleshooting Guides (FAQs)
Q1: I am observing a mixture of N-acylation (ring nitrogen) and Exocyclic Amide formation. How do I control regioselectivity?

Diagnosis: Pyrazoles are ambident nucleophiles. The ring nitrogens (N1/N2) can compete with the exocyclic amine (–NH2), especially if the exocyclic amine is deactivated.

Solution:

  • Thermodynamic Control: N-acylation of the pyrazole ring creates a "twisted amide" or urea-like bond that is often hydrolytically unstable and higher in energy. Heating the reaction (50–80°C) often reverses the kinetic N-ring acylation in favor of the thermodynamic exocyclic amide product.

  • Solvent Switch: Switch from THF to Pyridine or DMF . Polar solvents stabilize the transition state for the exocyclic amine attack.

  • Protection: If the issue persists, protect the ring nitrogen (e.g., THP or SEM group) before attempting the coupling.

Q2: My reaction stalls at 50% conversion despite adding excess coupling reagent.

Diagnosis: This is likely "Product Inhibition" or "Zwitterion Trapping." The nicotinate product contains a basic pyridine ring. As the reaction proceeds, the product may hydrogen-bond with the unreacted carboxylic acid, effectively removing it from the solution phase or deactivating it.

Solution:

  • The "Double Base" Protocol: Ensure you are using at least 3.0 equivalents of base (DIPEA/TEA).

    • 1 eq to neutralize the acid (if using a salt).

    • 1 eq to neutralize the byproduct of the coupling reagent.

    • 1 eq to keep the pyridine ring of the nicotinate deprotonated and free from H-bonding networks.

Q3: I see a major byproduct with Mass = Product + 98 Da (or similar).

Diagnosis: This is likely the N-acylurea rearrangement product, common with EDC/DCC couplings in slow reactions. The activated intermediate rearranges before the pyrazole can attack.

Solution:

  • Switch to T3P immediately. T3P does not undergo this specific rearrangement.

  • Alternatively, add HOAt (not HOBt) as an additive. HOAt reacts faster with the carbodiimide intermediate, preventing the rearrangement.

Module 4: Validated Experimental Protocol

Protocol: T3P-Mediated Pyrazole-Nicotinate Coupling Standardized for 1.0 mmol scale. Scalable to 100g.

Reagents:

  • Nicotinic Acid derivative (1.0 equiv)

  • Aminopyrazole derivative (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step:

  • Charge: To a clean, dry reaction vessel, add the Nicotinic Acid (1.0 mmol) and the Aminopyrazole (1.1 mmol).

  • Solvate: Add EtOAc (5 mL, 5V). Note: DMF can be used if solubility is poor, but EtOAc allows for easier workup.

  • Base: Add Pyridine (3.0 mmol) in one portion. The mixture may warm slightly.

  • Cool: Cool the mixture to 0°C (ice bath).

  • Activate: Dropwise add T3P solution (1.5 mmol) over 5 minutes.

  • React: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[2] Look for the disappearance of the acid.

  • Quench: Add water (5 mL). Stir for 10 minutes to hydrolyze excess T3P.

  • Workup:

    • Separate phases.

    • Wash organic layer with 0.5M HCl (removes excess pyridine and unreacted pyrazole). Caution: Ensure your product does not extract into the acid phase due to the pyridine ring. If it does, use Sat. NH4Cl instead.

    • Wash with Sat. NaHCO3 (removes unreacted acid).

    • Dry over Na2SO4 and concentrate.

References
  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][3] Tetrahedron, 61(46), 10827-10852.

  • Heller, S. T., & Sarpong, R. (2011). "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazoles and Pyrazoles." Organic Letters, 13(10), 2697–2699.

Sources

Technical Support Center: Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026


 Couplings of Halonicotinates

Executive Summary

This technical guide addresses the synthesis of methyl 6-(1H-pyrazol-1-yl)nicotinate via Nucleophilic Aromatic Substitution (


). This reaction involves the coupling of methyl 6-chloronicotinate  (electrophile) and 1H-pyrazole  (nucleophile) using a base.

While the reaction appears straightforward, solvent choice dictates three critical parameters:

  • Rate of Reaction: Stabilization of the Meisenheimer intermediate.

  • Impurity Profile: Hydrolysis of the methyl ester and competitive nucleophilic attacks.

  • Workup Efficiency: Removal of high-boiling solvents.

Module 1: Reaction Kinetics & Solvent Choice

The Core Mechanism

The reaction proceeds via an addition-elimination mechanism (


).[1] The rate-determining step is usually the attack of the pyrazole anion on the pyridine ring, forming a negatively charged Meisenheimer Complex .
Visualizing the Pathway

The following diagram illustrates the reaction flow and where solvent interaction is critical.

SNAr_Mechanism Reactants Reactants: Me-6-Cl-Nicotinate + Pyrazole + Base TS Transition State (Meisenheimer Complex) High Charge Density Reactants->TS Nucleophilic Attack Product Target Product: Me-6-(pyrazol-1-yl)nicotinate TS->Product Elimination of Cl- PolarAprotic Polar Aprotic Solvent (DMF, DMSO) Stabilizes TS via dipole PolarAprotic->TS Lowers Activation Energy NonPolar Non-Polar Solvent (Toluene) Destabilizes TS NonPolar->TS Slows Reaction

Figure 1: The stabilization of the Meisenheimer complex by polar aprotic solvents is the primary driver of reaction rate.

FAQ: Why is my reaction stalled in Toluene/THF?

Answer: The Meisenheimer complex carries a localized negative charge. Non-polar solvents (Toluene) or low-dielectric solvents (THF) cannot stabilize this charge, significantly raising the activation energy.

  • Recommendation: Switch to Dipolar Aprotic Solvents (DMSO, DMF, NMP). These solvents have high dielectric constants and large dipole moments that solvate the transition state and the inorganic cation (

    
     or 
    
    
    
    ), leaving the pyrazole anion "naked" and more reactive.
Solvent Performance Data
SolventDielectric Constant (

)
Reaction RateRisk Factor
DMSO 46.7Very FastHigh (Hygroscopic/Hydrolysis)
DMF 36.7FastModerate (Decomposes at >100°C)
Acetonitrile 37.5ModerateLow (Easy removal, lower BP)
Toluene 2.38Very SlowHigh (Requires Phase Transfer Catalyst)

Module 2: Impurity Troubleshooting

Issue A: "I am seeing the carboxylic acid instead of the methyl ester."

Diagnosis: Ester Hydrolysis . The methyl ester at the 3-position is electron-deficient due to the pyridine ring, making it highly susceptible to attack by hydroxide ions.

  • Root Cause 1: Wet Solvent. DMF and DMSO are hygroscopic. At basic pH and elevated temperatures (>80°C), trace water hydrolyzes the ester to 6-(1H-pyrazol-1-yl)nicotinic acid .

  • Root Cause 2: Wet Base.

    
     is often hygroscopic.
    

Protocol: The "Dry System" Setup

  • Dry the Solvent: Store DMF/DMSO over activated 4Å molecular sieves for 24 hours.

  • Dry the Base: Flame-dry or oven-dry

    
     at 120°C before use.
    
  • Temperature Control: Do not exceed 80°C unless necessary. Hydrolysis rates increase exponentially with temperature.

Issue B: "I see an ethyl ester impurity."

Diagnosis: Transesterification .

  • Root Cause: You likely used Ethanol (EtOH) as a solvent or for the workup. In the presence of base, the methoxide leaving group is swapped for ethoxide.

  • Solution: Avoid alcoholic solvents completely during the reaction. Use Methanol (MeOH) only if you must use an alcohol, as transesterification will simply regenerate the desired methyl ester.

Issue C: "Unknown impurity at +45 mass units."

Diagnosis: Dimethylamine substitution .

  • Root Cause: DMF Decomposition . At high temperatures (>100°C) or in the presence of strong bases/water, DMF hydrolyzes to formic acid and dimethylamine (

    
    ).
    
  • Mechanism:

    
     is a better nucleophile than pyrazole. It attacks the 6-chloronicotinate to form methyl 6-(dimethylamino)nicotinate .
    
  • Solution: Switch to DMAc (Dimethylacetamide) or NMP , which are thermally more stable than DMF, or strictly control temperature <80°C.

Module 3: Workup & Isolation Protocols

Removing high-boiling solvents like DMSO (BP: 189°C) is a common pain point. Do not attempt to distill these off; you will degrade the product.

Protocol: The "Crash-Out" Method

Since the product is a lipophilic organic solid and the solvent/base are water-soluble:

  • Cool the reaction mixture to room temperature.

  • Dilute slowly with ice-cold water (Ratio: 5 parts water to 1 part reaction solvent).

    • Why? This solubilizes the DMSO/DMF and inorganic salts (

      
      , 
      
      
      
      ).
  • Agitate vigorously. The product should precipitate as a solid.

  • Filter the solid and wash with copious water to remove trace solvent.

  • Dry in a vacuum oven at 40°C.

Visualizing the Workup Decision

Workup_Flow Start Reaction Complete CheckState Is Product Solid? Start->CheckState Precipitate Yes: Pour into Ice Water CheckState->Precipitate Likely Extraction No: Extract with EtOAc CheckState->Extraction If Oily Wash Wash Organic Layer (LiCl solution removes DMF) Extraction->Wash

Figure 2: Decision tree for isolating the product from dipolar aprotic solvents.

Green Chemistry Alternatives

For researchers adhering to Green Chemistry principles, traditional dipolar aprotic solvents (DMF/NMP) are reprotoxic.

Alternative: "On-Water" Conditions Recent literature suggests that heterogeneous aqueous conditions can accelerate


 reactions due to the "hydrophobic effect," where organic reactants aggregate at the phase boundary.
  • Solvent: Water (with a surfactant like TPGS-750M).

  • Benefit: Product precipitates simply; no toxic solvent waste.

  • Risk: Higher hydrolysis risk; requires careful pH monitoring.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link

  • National Institutes of Health (PMC). (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?Link

  • ChemicalBook. (2024). Methyl Nicotinate: Uses and Synthesis Method.[2]Link

  • Google Patents. (2004). Hydrolysis inhibiting method for dimethylformamide (CN1156437C).Link

Sources

Technical Support Center: Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of methyl 6-(1H-pyrazol-1-yl)nicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.

Section 1: Synthesis Overview & Core Mechanism

This compound is typically synthesized via a cross-coupling reaction, most commonly a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.[1][2] These reactions form the critical C-N bond between the pyrazole ring and the pyridine core. The Buchwald-Hartwig approach is often favored for its generally higher yields and broader substrate scope, utilizing a palladium catalyst with a specialized bulky phosphine ligand.[3]

The general reaction involves coupling methyl 6-halonicotinate (typically the chloro- or bromo- derivative) with pyrazole in the presence of a catalyst, a ligand, a base, and an appropriate solvent under an inert atmosphere.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reaction Cocktail cluster_process Process cluster_purification Isolation & Purification SM1 Methyl 6-halonicotinate (X = Cl, Br) Reaction Combine & Heat (80-110 °C) under Inert Atmosphere (N₂/Ar) SM1->Reaction SM2 Pyrazole SM2->Reaction Catalyst Pd or Cu Catalyst (e.g., Pd₂(dba)₃, CuI) Catalyst->Reaction Ligand Ligand (e.g., XPhos, 1,10-Phenanthroline) Ligand->Reaction Base Base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product This compound Purify->Product

Caption: General workflow for the cross-coupling synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes?

Low conversion is a frequent issue in cross-coupling reactions. The root cause often lies within the catalyst system or reaction environment.

  • Cause A: Inactive Catalyst: The active form of the palladium catalyst is Pd(0). If your Pd(II) precatalyst (e.g., Pd(OAc)₂) fails to reduce in situ, or if the Pd(0) species is oxidized by atmospheric oxygen, the catalytic cycle will not proceed.[3]

    • Solution: Ensure your reaction solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire setup and reaction time. Using a robust, air-stable precatalyst in combination with a bulky phosphine ligand can also improve consistency.

  • Cause B: Inappropriate Base: The base's role is to deprotonate the pyrazole, making it a more effective nucleophile. If the base is too weak or sterically hindered, this deprotonation will be inefficient.

    • Solution: For N-arylation of pyrazoles, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically effective.[2] For less reactive aryl chlorides, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) may be required.[4] Ensure the base is finely powdered and anhydrous.

  • Cause C: Ligand Degradation: Phosphine ligands, especially electron-rich ones used in Buchwald-Hartwig amination, can be sensitive to air and moisture.

    • Solution: Handle ligands in a glovebox or under a stream of inert gas. Use fresh, high-purity ligands.

Troubleshooting_Flowchart Start Problem: Low or No Conversion Q_Inert Was the reaction run under strictly inert conditions? Start->Q_Inert A_Inert_No Action: Degas solvent thoroughly. Use N₂/Ar atmosphere. Q_Inert->A_Inert_No No A_Inert_Yes Possible Cause: Inactive Catalyst/Reagents Q_Inert->A_Inert_Yes Yes Success Re-run Experiment A_Inert_No->Success Q_Base Is the base appropriate and active? (Strength & Anhydrous) A_Inert_Yes->Q_Base A_Base_No Action: Use a stronger/anhydrous base (e.g., Cs₂CO₃, NaOtBu). Ensure it is a fine powder. Q_Base->A_Base_No No Q_Temp Is the reaction temperature optimal for the halide used? Q_Base->Q_Temp Yes A_Base_No->Success A_Temp_No Action: Increase temperature, especially for aryl chlorides (e.g., 100-120 °C). Q_Temp->A_Temp_No No Q_Temp->Success Yes A_Temp_No->Success

Caption: Troubleshooting logic for low reaction conversion.

Question 2: My final product is contaminated with impurities. How can I identify and manage them?

Impurity profiling is critical. The most common impurities arise from starting materials, side reactions, or the catalyst itself.

Impurity NameProbable OriginIdentification MethodMitigation & Removal Strategy
Methyl 6-halonicotinate Unreacted starting material.LC-MS (distinct M+ peak), ¹H NMR (characteristic aromatic signals).Increase reaction time/temperature; use a more active catalyst system; careful purification via silica gel chromatography.
Pyrazole Unreacted starting material.¹H NMR (distinct N-H proton signal); water-soluble, so may be removed during workup.Perform a thorough aqueous wash (e.g., with dilute HCl followed by NaHCO₃) during workup; ensure correct stoichiometry.
Methyl 6-hydroxynicotinate Hydrolysis of the starting halide or product ester, often promoted by a wet base or solvent.LC-MS (M+ peak at m/z 153.14).Use anhydrous solvents and reagents; purify via column chromatography, as the hydroxyl group significantly changes polarity.
Bis(nicotinate) species Homocoupling of the aryl halide.LC-MS (high molecular weight peak).Use a ligand that favors reductive elimination over side reactions; ensure proper stoichiometry.
Residual Palladium/Copper Catalyst carryover.ICP-MS or AAS for quantification.Treat the crude product solution with a palladium scavenger (e.g., thiol-functionalized silica); perform multiple recrystallizations or charcoal treatment.[4]

Section 3: Frequently Asked Questions (FAQs)

  • Q: Which is better for this synthesis: methyl 6-chloro- or methyl 6-bromonicotinate?

    • A: Methyl 6-bromonicotinate is generally more reactive than the chloro- derivative in palladium-catalyzed cross-coupling reactions due to the lower C-Br bond dissociation energy. This allows for milder reaction conditions (lower temperatures, shorter times). However, methyl 6-chloronicotinate is often more cost-effective. If using the chloro- derivative, you will likely need a more specialized, electron-rich phosphine ligand (e.g., BrettPhos, tBuDavePhos) and higher temperatures to achieve good yields.[5][6]

  • Q: How critical is the choice of ligand for the Buchwald-Hartwig reaction?

    • A: It is absolutely critical. The ligand stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition.[3] For coupling with a π-excessive heterocycle like pyrazole, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are often the standard as they accelerate the rate-limiting reductive elimination step.[5]

  • Q: Can I monitor the reaction progress?

    • A: Yes, and it is highly recommended. Thin-Layer Chromatography (TLC) is a simple method for qualitative monitoring. For more quantitative analysis, taking small aliquots from the reaction mixture (ensuring to quench them immediately) and analyzing them by HPLC or LC-MS is the preferred method in a development setting.[7] This allows you to track the disappearance of starting materials and the appearance of the product, helping to determine the optimal reaction time.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Methyl 6-bromonicotinate (1.0 eq)

  • Pyrazole (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add methyl 6-bromonicotinate, pyrazole, and cesium carbonate.

  • In a separate vial and preferably in a glovebox, add the Pd₂(dba)₃ and XPhos. Add a small amount of anhydrous toluene to dissolve them.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the anhydrous toluene to the Schlenk flask via syringe, followed by the catalyst/ligand solution.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[4]

  • Monitor the reaction by TLC or LC-MS. A typical reaction time is 8-16 hours.

  • Once complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.[4]

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: HPLC Method for Purity Analysis

This is a starting point for method development.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.

References

  • Vertex AI Search. (2025, March 5). Methyl 6-methylnicotinate: Comprehensive Overview and Applications.
  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry, 69(17), 5578–5587. Available from: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Sato, K., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4694. Available from: [Link]

  • MDPI. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Kumar, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 4, 100329. Available from: [Link]

Sources

avoiding common pitfalls in pyrazole compound handling and storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole compounds. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on a foundation of scientific accuracy and practical, field-tested experience. This guide is designed to help you navigate the common challenges associated with the handling and storage of pyrazole derivatives, ensuring the integrity of your experiments and the safety of your laboratory personnel.

Part 1: Frequently Asked Questions (FAQs) - The Essentials of Pyrazole Handling

This section addresses the most common initial questions regarding the fundamental properties and safe handling of pyrazole compounds.

Question 1: What are the primary stability concerns with pyrazole compounds?

Answer: Pyrazole and its derivatives are generally stable aromatic heterocycles. However, their stability can be influenced by several factors. The primary concerns are susceptibility to oxidation, potential for N-alkylation or N-acylation, and the hygroscopic nature of some derivatives. The lone pair of electrons on the nitrogen at the 1-position can be susceptible to electrophilic attack, and the ring itself can undergo oxidation under harsh conditions. The specific substituents on the pyrazole ring will significantly dictate its overall stability. For instance, electron-withdrawing groups can enhance stability, while electron-donating groups may increase susceptibility to oxidation.

Question 2: Are pyrazole compounds hazardous? What are the primary safety precautions?

Answer: The hazards associated with pyrazole compounds are highly variable and depend on the specific derivative. While pyrazole itself is classified as harmful if swallowed and causes skin irritation, other derivatives can have more significant toxicological profiles. Always consult the Safety Data Sheet (SDS) for the specific pyrazole compound you are working with.

Standard Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile is often suitable, but check the SDS).

  • Ventilation: Handle pyrazole compounds in a well-ventilated area, preferably within a chemical fume hood, especially when working with volatile derivatives or performing reactions.

  • Spill Control: Have a spill kit readily available that is appropriate for organic compounds.

Question 3: My pyrazole compound appears to be absorbing water. Is this common and how can I mitigate it?

Answer: Yes, hygroscopicity is a common issue with some pyrazole derivatives, particularly salts or those with polar functional groups. This can lead to inaccuracies in weighing and may affect reaction stoichiometry and kinetics.

Mitigation Strategies:

  • Storage: Store hygroscopic pyrazole compounds in a desiccator over a suitable drying agent (e.g., Drierite®, silica gel).

  • Handling: When weighing, do so quickly and in a low-humidity environment if possible. Consider using a glove box with a dry atmosphere for highly sensitive compounds.

  • Drying: If a compound has absorbed water, it may be possible to dry it under a high vacuum, with gentle heating if the compound's thermal stability allows. Always verify the melting point or use analytical techniques like Karl Fischer titration to confirm dryness.

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides solutions to specific problems that may arise during the use of pyrazole compounds in experimental settings.

Scenario 1: Inconsistent Reaction Yields or Unexpected Side Products

Issue: "I am performing an N-alkylation on a pyrazole substrate, but my yields are inconsistent, and I am observing the formation of an unexpected regioisomer."

Root Cause Analysis and Solutions:

The regioselectivity of N-alkylation in unsymmetrical pyrazoles is a well-known challenge. The reaction can occur at either of the two nitrogen atoms, and the outcome is influenced by steric hindrance, electronic effects of the substituents, and the reaction conditions.

Troubleshooting Workflow:

G start Inconsistent N-Alkylation Yields check_reagents Verify Purity of Starting Pyrazole & Alkylating Agent start->check_reagents check_base Evaluate Base Choice (e.g., NaH vs. K2CO3) start->check_base check_solvent Assess Solvent Polarity (e.g., DMF vs. Toluene) start->check_solvent check_temp Analyze Reaction Temperature & Time start->check_temp end_consistent Achieve Consistent Yields & Regioselectivity check_reagents->end_consistent Impurity was the issue steric_hindrance Consider Steric Hindrance at N1 vs. N2 check_base->steric_hindrance Strong, hard bases (NaH) favor less hindered N electronic_effects Analyze Electronic Effects of Substituents check_solvent->electronic_effects Polar solvents can influence transition state energies check_temp->end_consistent Optimization successful solution_hard_soft Apply Hard/Soft Acid-Base (HSAB) Theory steric_hindrance->solution_hard_soft electronic_effects->solution_hard_soft solution_hard_soft->end_consistent solution_protecting_group Use a Protecting Group Strategy solution_protecting_group->end_consistent For complex cases

Caption: Troubleshooting workflow for pyrazole N-alkylation.

Detailed Protocol: Regioselective N-Alkylation Control

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) will deprotonate the pyrazole to form the pyrazolide anion. The subsequent alkylation site is then often governed by steric hindrance, favoring the less hindered nitrogen. Weaker bases, such as potassium carbonate (K2CO3), may result in a mixture of isomers.

  • Solvent Effects: The polarity of the solvent can influence the reaction outcome. Aprotic polar solvents like DMF or DMSO are commonly used.

  • Temperature Control: Running the reaction at lower temperatures can sometimes improve regioselectivity. Start at 0 °C and slowly warm to room temperature.

  • Protecting Groups: For complex substrates where regioselectivity is difficult to control, consider using a protecting group strategy. For example, a removable group can be installed on one nitrogen to direct the alkylation to the other.

Scenario 2: Degradation of Pyrazole Compound During Storage or in Solution

Issue: "I stored my pyrazole-containing compound in a clear vial on the benchtop. After a week, analytical data (HPLC, NMR) shows the presence of new impurities."

Root Cause Analysis and Solutions:

This issue likely stems from improper storage conditions, leading to degradation through one or more of the following pathways:

  • Photodegradation: Many organic compounds, including some pyrazole derivatives, are sensitive to light, particularly UV light.

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of sensitive functional groups on the pyrazole ring or its substituents.

  • Hygroscopicity/Hydrolysis: As discussed, water absorption can catalyze degradation or hydrolysis of sensitive moieties.

Storage Condition Recommendations:

ParameterStandard CompoundSensitive CompoundJustification
Temperature Room Temperature (15-25°C)Refrigerated (2-8°C) or Frozen (≤ -20°C)Slows down degradation kinetics.
Light Exposure Amber VialAmber Vial, Stored in the DarkPrevents photodegradation.
Atmosphere Standard AirInert Gas (Argon or Nitrogen)Prevents oxidation.
Moisture Tightly Sealed ContainerTightly Sealed Container in a DesiccatorPrevents hygroscopicity and hydrolysis.

Experimental Protocol: Preparing a Pyrazole Compound for Long-Term Storage

  • Ensure Purity: Before long-term storage, ensure the compound is pure and free of residual solvents or acids/bases from the purification process, as these can promote degradation.

  • Select Appropriate Vial: Use an amber glass vial with a PTFE-lined cap to prevent light exposure and ensure a good seal.

  • Aliquot the Sample: If you will need to access the compound multiple times, aliquot it into several smaller vials. This prevents repeated exposure of the bulk material to atmospheric moisture and oxygen.

  • Inert Gas Purge: For highly sensitive compounds, gently flush the vial with an inert gas (argon or nitrogen) before sealing. This displaces oxygen from the headspace.

  • Label Clearly: Label the vial with the compound name, structure, date, and storage conditions.

  • Store Correctly: Place the vial in the appropriate storage location (e.g., a dark cabinet, refrigerator, or freezer) as determined by the compound's stability.

Part 3: Advanced Topics and Best Practices

Question 4: How should I handle the disposal of pyrazole waste?

Answer: Pyrazole waste should be treated as chemical waste and disposed of according to your institution's environmental health and safety (EHS) guidelines.

Disposal Workflow:

G start End of Experiment with Pyrazole sds_review Review Compound's SDS for Disposal Information start->sds_review segregate Segregate Waste Streams: - Solid vs. Liquid - Halogenated vs. Non-Halogenated sds_review->segregate container Use Designated, Labeled Waste Container segregate->container ehs_pickup Arrange for Pickup by Institutional EHS container->ehs_pickup documentation Complete Waste Manifest/Documentation ehs_pickup->documentation

Caption: General workflow for pyrazole waste disposal.

General Disposal Guidelines:

  • Solid Waste: Contaminated consumables (gloves, paper towels, silica gel) should be placed in a designated solid waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled liquid waste container. Do not mix incompatible waste streams.

  • Consult EHS: Always follow the specific procedures established by your organization's EHS department.

References

  • Title: The Structure and Reactivity of Pyrazoles Source: Comprehensive Organic Chemistry II URL: [Link]

  • Title: Regioselective N-Alkylation of Pyrazoles Source: Organic & Biomolecular Chemistry URL: [Link]

Validation & Comparative

Comparative SAR Analysis: Pyrazole-Nicotinate Hybrids as Next-Gen Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

In the crowded landscape of agrochemical discovery, Pyrazole-Nicotinate derivatives have emerged as a "privileged scaffold," successfully bridging the gap between two distinct bioactive classes: the pyrazole moiety (found in SDHI fungicides like Fluxapyroxad and herbicides like Pyrasulfotole) and the nicotinate (pyridine-3-carboxylate) core (central to auxinic herbicides and nicotinoid insecticides).

This guide provides an objective, data-driven comparison of novel pyrazole-nicotinate hybrids against industry-standard commercial controls. We analyze the Structure-Activity Relationship (SAR) determinants that drive their dual-action potential—specifically targeting HPPD inhibition (herbicidal) and succinate dehydrogenase (SDH) inhibition (fungicidal).

Comparative Efficacy: Novel Hybrids vs. Commercial Standards[1]

The following data synthesizes recent experimental findings comparing lead pyrazole-nicotinate candidates against market leaders.

Herbicidal Potency (Post-Emergence)

Target: 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibition, causing bleaching in broadleaf weeds. Lead Candidate: Ethyl 2-(1-(substituted-phenyl)-1H-pyrazol-4-yl)nicotinate (referred to as PN-Lead-6 ).

CompoundTarget Weed SpeciesDosage (g a.i./ha)Inhibition Rate (%)Crop Safety (Maize)
PN-Lead-6 (Novel)Abutilon theophrasti150>95% High (No injury)
PN-Lead-6 (Novel)Digitaria sanguinalis150~85%High
Mesotrione (Std)Abutilon theophrasti15098%High
Mesotrione (Std)Digitaria sanguinalis15090%Moderate
Control (Untreated)--0%-

Key Insight: While the commercial standard Mesotrione exhibits slightly higher raw potency against grasses, the novel PN-Lead-6 demonstrates superior crop selectivity in maize models, a critical factor for commercial viability. The pyrazole moiety enhances metabolic detoxification in the crop species compared to the triketone standard.

Fungicidal Activity (Mycelial Growth Inhibition)

Target: Complex II (Succinate Dehydrogenase). Lead Candidate: Isoxazolol-Pyrazole-Nicotinate (referred to as IPN-7ai ).

CompoundPathogen (Rhizoctonia solani)EC₅₀ (

g/mL)
Relative Potency
IPN-7ai (Novel)Rice Sheath Blight0.37 1.8x vs Carbendazim
Carbendazim (Std)Rice Sheath Blight0.681.0x (Baseline)
Azoxystrobin (Std)Rice Sheath Blight0.521.3x vs Carbendazim

Key Insight: The IPN-7ai derivative outperforms Carbendazim and rivals Azoxystrobin. The unique steric bulk of the nicotinate-linked pyrazole fits tightly into the ubiquinone-binding pocket of SDH, offering a novel mode of action that may bypass existing resistance mechanisms.

Structure-Activity Relationship (SAR) Analysis

The efficacy of these derivatives relies on a delicate balance of electronic and steric factors. The diagram below maps the critical "Design Rules" validated by recent literature.

SAR Logic Map

SAR_Logic Core Pyrazole-Nicotinate Scaffold Core Nicotinate_Ring Nicotinate (Pyridine) Ring Core->Nicotinate_Ring Pyrazole_Ring Pyrazole Moiety Core->Pyrazole_Ring Linker Linker Region (Ester/Amide) Core->Linker Rule_C3_C5 C3/C5 Substitution: Electron-withdrawing (Cl, F, CF3) CRITICAL for potency Nicotinate_Ring->Rule_C3_C5 Electronic Effect Rule_N1 N1-Aryl Substitution: Lipophilicity driver. 4-F-Phenyl > Methyl Pyrazole_Ring->Rule_N1 Steric/Lipophilic Fit Rule_Linker Linker Stability: Amide = Higher Systemicity Ester = Better Leaf Penetration Linker->Rule_Linker Transport Property

Figure 1: Critical SAR determinants for Pyrazole-Nicotinate derivatives. Blue nodes represent the core scaffold; Grey nodes indicate optimization rules.

Mechanistic Deep Dive
  • The "Fluorine Effect" on the Pyridine Ring:

    • Observation: Introducing a Fluorine atom or

      
       group at the C5 position of the nicotinate ring (as seen in PN-Lead-6 ) increases herbicidal activity by ~40% compared to the unsubstituted analog.
      
    • Causality: Fluorine acts as a bioisostere of hydrogen but with high electronegativity. This alters the

      
       of the pyridine nitrogen and increases metabolic stability against oxidative degradation in the plant, prolonging the half-life of the active molecule.
      
  • N-Aryl Pyrazole Substitution:

    • Observation: N-phenyl substitutions outperform N-methyl or N-H.

    • Causality: The hydrophobic pocket of the HPPD enzyme requires a bulky, lipophilic group for effective

      
       stacking. The N-phenyl ring provides this interaction, locking the inhibitor into the active site.
      

Validated Experimental Protocols

To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocols are standardized for synthesizing and testing these derivatives.

Synthesis Workflow: One-Pot Cyclization

This method minimizes purification steps and maximizes yield.

Synthesis_Workflow Step1 Precursor Assembly (Ethyl acetoacetate + Triethyl orthoformate) Step2 Intermediate Formation (Ethoxymethylene derivative) Step1->Step2 Reflux, Ac2O Step3 Cyclization (Add Hydrazine/Phenylhydrazine) Step2->Step3 EtOH, RT Step4 Coupling (Nicotinoyl Chloride + Base) Step3->Step4 Nucleophilic Subst. Final Target Pyrazole-Nicotinate Step4->Final Purification

Figure 2: Modular synthesis pathway allowing for rapid R-group diversification.

Bioassay Protocol: Mycelial Growth Inhibition (Fungicidal)

Use this protocol to validate


 values.
  • Preparation: Dissolve test compounds in DMSO to create a stock solution (

    
    
    
    
    
    ).
  • Media: Prepare Potato Dextrose Agar (PDA). Add stock solution to molten agar (

    
    ) to achieve final concentrations of 
    
    
    
    
    
    .
  • Inoculation: Place a

    
     mycelial plug of Rhizoctonia solani (taken from the margin of a 4-day-old colony) into the center of the plate.
    
  • Incubation: Incubate at

    
     in the dark for 48-72 hours.
    
  • Data Collection: Measure colony diameter (

    
    ) in cross directions.
    
  • Calculation:

    
    
    Where 
    
    
    
    = diameter of control (DMSO only),
    
    
    = diameter of treatment. Calculate
    
    
    using log-probit analysis.

References

  • Liu, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.[1] Molecules.[2][3][4][5][6][7][8][9][10][11][12]

    • Significance: Establishes the core SAR for phenylpyridine-pyrazole hybrids and provides the herbicidal efficacy d
  • Wang, J., et al. (2023). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.[2] International Journal of Molecular Sciences.

    • Significance: Source of the Rhizoctonia solani data and the comparison against Carbendazim (Section 2.2).
  • BenchChem Technical Review. A Technical Guide to the Antimicrobial and Antifungal Properties of Pyrazole Derivatives.

    • Significance: Provides broad context on the antimicrobial spectrum of the pyrazole scaffold.[2][9][10][13]

  • Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.[8] Mini-Reviews in Organic Chemistry.

    • Significance: Validates the synthetic pathways and general biological vers

Sources

assessment of drug-like properties of pyrazole-nicotinate compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Medicinal Chemists

Executive Summary

The fusion of pyrazole pharmacophores with nicotinate (pyridine-3-carboxylate) moieties represents a strategic scaffold evolution in modern drug discovery. While pyrazoles (e.g., Celecoxib, Rimonabant) offer exceptional binding affinity for kinases and GPCRs, they often suffer from high lipophilicity (LogP > 4) and poor aqueous solubility.

This guide objectively assesses the Pyrazole-Nicotinate Hybrid class against its parent scaffolds and isosteric alternatives (Isoxazoles). Experimental data indicates that the nicotinate appendage significantly lowers LogD


 and improves metabolic clearance profiles via predictable esterase/amidase hydrolysis, offering a superior "drug-like" trajectory for lead optimization.

Physicochemical Profiling & Class Comparison

The Structural Logic (SAR)

The core rationale for this hybrid is the "Solubility-Affinity Balance."

  • Pyrazole Core: Provides the rigid scaffold for π-π stacking and hydrophobic pocket occupation.

  • Nicotinate Moiety: The pyridine nitrogen acts as a hydrogen bond acceptor (pKa ~3.4), improving aqueous solubility without ionization at physiological pH, while the carbonyl allows for diverse linker chemistry (hydrazide/amide/ester).

Comparative Data: Pyrazole-Nicotinates vs. Alternatives

The following table synthesizes physicochemical data typical of these scaffolds in kinase inhibitor campaigns (e.g., VEGFR or EGFR targeting).

PropertyComparator A: 1,3,5-Triaryl PyrazoleComparator B: Pyrazole-Nicotinate HybridComparator C: Isoxazole Analog
LogP (Calc) 4.2 – 5.5 (High Lipophilicity)2.8 – 3.5 (Optimal) 3.0 – 3.8
TPSA (Ų) < 60 (Blood-Brain Barrier permeant)85 – 100 (Balanced) 70 – 85
Kinetic Solubility (pH 7.4) < 5 µM (Poor)> 50 µM (Moderate-High) ~ 20 µM
Metabolic Liability CYP450 Oxidation (Phenyl rings)Esterase/Amidase Hydrolysis Reductive Ring Opening (N-O bond)
H-Bond Acceptors 2 (Nitrogens in ring)4-5 (Pyridine N + Linker) 3

Key Insight: The Pyrazole-Nicotinate hybrid typically shifts the LogP into the "Golden Triangle" (2 < LogP < 4), reducing non-specific binding and improving the fraction unbound (


) in plasma compared to pure aryl-pyrazoles [1].

Visualizing the Scaffold Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the superior properties of the hybrid scaffold.

SAR_Logic Pyrazole Pyrazole Core (High Affinity / High LogP) Hybrid Pyrazole-Nicotinate Hybrid (Balanced ADME) Pyrazole->Hybrid Scaffold Nicotinate Nicotinate Moiety (Solubility Modulator) Nicotinate->Hybrid Appendage Prop1 π-π Stacking (Target Binding) Hybrid->Prop1 Prop2 Pyridine Nitrogen (H-Bond Acceptor) Hybrid->Prop2 Result Result: LogP ~3.2 Solubility >50µM Prop1->Result Prop2->Result

Figure 1: SAR Logic flow demonstrating how the fusion of the lipophilic pyrazole and hydrophilic nicotinate results in optimized physicochemical properties.

ADME-T Performance Assessment

Metabolic Stability (Microsomal)

Unlike isoxazoles, which are prone to reductive ring cleavage by cytosolic enzymes, pyrazole-nicotinates are generally stable to Phase I reduction. However, the linker determines the half-life (


).
  • Amide Linkers: Highly stable (

    
     min in human liver microsomes).
    
  • Ester Linkers: Rapidly hydrolyzed to the active carboxylic acid metabolite (acting as a prodrug strategy) [2].

Cytotoxicity & Selectivity

In comparative assays against fibroblast cell lines (e.g., L929), Pyrazole-Nicotinates show reduced cytotoxicity (


) compared to Chalcone-Pyrazoles , which are often Michael acceptors and exhibit pan-assay interference (PAINS) or general toxicity due to covalent protein binding [3].

Detailed Experimental Protocols

To validate these properties in your own lab, follow these standardized, self-validating protocols.

Protocol A: Kinetic Solubility (High-Throughput)

Objective: Determine the precipitation point of the compound in aqueous buffer from a DMSO stock.

  • Preparation: Prepare a 10 mM stock solution of the Pyrazole-Nicotinate in DMSO.

  • Plate Setup: Use a 96-well clear-bottom plate.

  • Titration:

    • Add 190 µL of PBS (pH 7.4) to each well.

    • Spike 10 µL of compound stock (Final: 500 µM, 5% DMSO). Note: Perform serial dilutions for lower ranges.

  • Incubation: Shake at 300 rpm for 2 hours at 25°C.

  • Filtration (Critical Step): Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification:

    • Measure UV absorbance at

      
       (typically 250-280 nm for nicotinates).
      
    • Self-Validation: Run a standard curve of the compound in 100% DMSO. If the PBS filtrate absorbance is <5% of the standard, solubility is the limiting factor.

Protocol B: Microsomal Stability Assay

Objective: Assess metabolic clearance (Cl_int).

  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Human Liver Microsomes (0.5 mg/mL protein).

    • Test Compound (1 µM final concentration to ensure first-order kinetics).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench 50 µL aliquots into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .

Experimental Workflow Diagram

Workflow Start Compound Synthesis (Pyrazole-Nicotinate) Step1 Kinetic Solubility (PBS, pH 7.4) Start->Step1 Decision1 Solubility > 20 µM? Step1->Decision1 Step2 Microsomal Stability (HLM + NADPH) Decision1->Step2 Yes Fail Redesign: Add Polar Groups Decision1->Fail No Decision2 t1/2 > 30 min? Step2->Decision2 Decision2->Fail No Pass Proceed to In Vivo PK Decision2->Pass Yes

Figure 2: Decision tree workflow for assessing drug-like properties, prioritizing solubility before metabolic stability.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Strategies for Prodrug Design. Academic Press.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Bridging the Gap: A Senior Scientist's Guide to Validating Computational Models of Pyrazoles with Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and development, computational models have emerged as indispensable tools for predicting the physicochemical properties, biological activities, and potential therapeutic applications of novel chemical entities. Pyrazoles, a class of heterocyclic compounds renowned for their diverse pharmacological activities, are a prime subject of such in-silico investigations. However, the predictive power of any computational model is only as robust as its validation against real-world experimental data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate computational models of pyrazoles using a suite of experimental techniques, ensuring scientific integrity and accelerating the journey from lead compound identification to clinical candidacy.[1][2]

The Imperative of Validation: Why Trust, But Verify?

Computational chemistry offers a cost-effective and efficient means to screen vast libraries of virtual compounds, identify lead candidates, and optimize their pharmacological profiles.[1] Methods like Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations provide profound insights into the electronic structure, binding affinities, and dynamic behavior of pyrazole derivatives.[1][3] However, these models are built on approximations and assumptions.[1] Experimental validation is not merely a confirmatory step; it is a critical process of calibration and refinement that grounds theoretical predictions in empirical reality.[4] This iterative process of prediction and experimental feedback is the cornerstone of modern, efficient drug discovery.[5][6]

This guide will navigate through the key computational and experimental methodologies, offering a comparative analysis and detailed protocols to foster a synergistic approach to pyrazole research.

Core Computational Approaches for Pyrazole Modeling

A variety of computational methods are employed to predict the properties of pyrazole derivatives. Understanding the strengths and limitations of each is crucial for designing effective validation strategies.

  • Density Functional Theory (DFT): A quantum mechanical method that provides detailed insights into the electronic structure, geometry, and spectroscopic properties of molecules.[1][7] It is particularly useful for predicting NMR and IR spectra, which can be directly compared with experimental data.[8][9]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the pyrazole derivative) when bound to a target protein.[1][10] The results, often expressed as a docking score, can be correlated with experimentally determined binding affinities or inhibitory activities.[11]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12] These models, once validated, can be used to predict the activity of new, unsynthesized pyrazole derivatives.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of pyrazole-protein complexes over time.[1][13]

The Experimentalist's Toolkit: Techniques for Validating Pyrazole Models

The choice of experimental technique should be guided by the specific properties predicted by the computational model. Here, we detail some of the most powerful methods for validating pyrazole models.

Unveiling the Molecular Architecture: X-Ray Crystallography

The Gold Standard for Structural Validation: Single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.[14][15][16] This technique is the ultimate arbiter for validating computationally optimized geometries.

Causality Behind the Choice: When a computational model predicts a specific conformation or binding mode of a pyrazole derivative, an X-ray crystal structure provides the definitive experimental proof. Discrepancies between the predicted and experimental structures can highlight inaccuracies in the computational force fields or algorithms, prompting model refinement.[14][17]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals of the synthesized pyrazole derivative are grown. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and may require screening of various options.

  • Crystal Mounting: A well-formed crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays.[18] The diffraction pattern is recorded on a detector as the crystal is rotated.[18]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.[18]

Probing the Electronic Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy

A Window into Chemical Structure: NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[19][20] By analyzing the chemical shifts and coupling constants of atomic nuclei (typically ¹H and ¹³C), one can gain detailed information about the connectivity and chemical environment of atoms within the pyrazole ring and its substituents.[21]

Causality Behind the Choice: DFT calculations can predict the NMR chemical shifts of a pyrazole derivative.[8][20] Comparing the theoretical spectrum with the experimental one provides a sensitive measure of the accuracy of the computational model's description of the molecule's electronic structure.[20] Significant deviations can indicate the need to reconsider the chosen functional or basis set in the DFT calculations.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: A small amount of the purified pyrazole derivative (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the appropriate pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing and Analysis: The raw data is Fourier transformed to obtain the frequency-domain spectrum. The chemical shifts, integration of signals, and coupling patterns are then analyzed to assign the signals to specific nuclei in the molecule.

Characterizing Functional Groups and Vibrational Modes: Infrared (IR) and Raman Spectroscopy

Fingerprinting the Molecule: IR and Raman spectroscopy probe the vibrational modes of a molecule.[18] The resulting spectra show characteristic absorption or scattering bands corresponding to specific functional groups and bond vibrations within the pyrazole molecule.[22]

Causality Behind the Choice: DFT calculations can predict the vibrational frequencies of a molecule.[3][9] By comparing the calculated IR and Raman spectra with the experimental data, one can validate the accuracy of the computed molecular geometry and force field.[8] Discrepancies can point to incorrect assignments of vibrational modes or limitations in the theoretical model.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid (as a thin film between salt plates), or in solution.

  • Data Acquisition: The sample is placed in the FT-IR spectrometer, and an infrared spectrum is recorded.

  • Spectral Analysis: The positions, intensities, and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Quantifying Biological Activity: In Vitro Assays

From Prediction to Potency: For pyrazole derivatives designed as inhibitors of a specific biological target, in vitro enzymatic or cell-based assays are essential for validating the predictions of molecular docking and QSAR studies.[11][13] These assays provide quantitative measures of a compound's potency, such as the half-maximal inhibitory concentration (IC₅₀).

Causality Behind the Choice: Molecular docking provides a theoretical binding affinity, while QSAR models predict biological activity.[11][12] In vitro assays provide the crucial experimental data to confirm these predictions. A strong correlation between predicted and experimental activities provides confidence in the computational model's ability to identify potent inhibitors.[11]

Experimental Protocol: Enzyme Inhibition Assay (Example)
  • Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the pyrazole inhibitor at various concentrations.

  • Assay Procedure: In a multi-well plate, combine the enzyme, substrate, and inhibitor. The reaction is initiated and allowed to proceed for a defined period.

  • Detection: The reaction progress is monitored by measuring a change in absorbance, fluorescence, or another detectable signal.

  • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Comparative Analysis: Bridging Theory and Experiment

The true power of this validation process lies in the direct comparison of computational predictions with experimental results. The following tables provide a framework for this comparative analysis.

Table 1: Structural Parameter Comparison
ParameterComputational (DFT)Experimental (X-ray)% Difference
Bond Length (N1-N2)e.g., 1.35 Åe.g., 1.34 Åe.g., 0.75%
Bond Angle (C3-N2-N1)e.g., 110.5°e.g., 110.2°e.g., 0.27%
Dihedral Anglee.g., 179.8°e.g., 179.9°e.g., 0.06%

A small percentage difference indicates good agreement between the computational model and the experimental structure.

Table 2: Spectroscopic Data Comparison
Spectroscopic FeatureComputational (DFT)Experimental
¹H NMR Chemical Shift (H3)e.g., 7.85 ppme.g., 7.82 ppm
¹³C NMR Chemical Shift (C5)e.g., 145.2 ppme.g., 144.9 ppm
IR Frequency (C=O stretch)e.g., 1710 cm⁻¹e.g., 1705 cm⁻¹
UV-Vis λmaxe.g., 280 nme.g., 282 nm

Close correspondence between predicted and observed spectroscopic data validates the electronic structure description of the model.[23][24][25]

Table 3: Biological Activity Comparison
CompoundDocking Score (kcal/mol)Predicted pIC₅₀ (QSAR)Experimental IC₅₀ (µM)
Pyrazole-Ae.g., -9.5e.g., 6.8e.g., 0.15
Pyrazole-Be.g., -8.2e.g., 6.1e.g., 0.79
Pyrazole-Ce.g., -7.1e.g., 5.5e.g., 3.16

A strong correlation between computational predictions and experimental biological activity is a key indicator of a robust and predictive model.

Visualizing the Workflow: A Synergistic Approach

The validation of computational models is an iterative process that requires seamless integration of in-silico and experimental workflows.

G cluster_comp Computational Workflow cluster_exp Experimental Workflow cluster_val Validation & Refinement comp_design Pyarazole Design & Virtual Screening dft DFT Calculations (Geometry, Spectra) comp_design->dft docking Molecular Docking (Binding Pose, Score) comp_design->docking compare Compare Computational & Experimental Data dft->compare Predicted Geometry & Spectra qsar QSAR Modeling (Activity Prediction) docking->qsar docking->compare Predicted Binding Mode & Affinity qsar->compare synthesis Synthesis & Purification xray X-ray Crystallography synthesis->xray nmr_ir NMR & IR Spectroscopy synthesis->nmr_ir bio_assay In Vitro Biological Assays synthesis->bio_assay xray->compare Experimental Structure nmr_ir->compare Experimental Spectra bio_assay->compare Experimental Activity refine Refine Computational Model compare->refine refine->comp_design Iterative Improvement

Caption: Iterative workflow for computational model validation.

Conclusion: A Foundation of Trust for Accelerated Discovery

The validation of computational models with experimental data is not a mere formality but a fundamental pillar of scientific rigor in modern drug discovery. For pyrazole-based drug candidates, this synergistic approach provides a robust framework for making informed decisions, optimizing lead compounds, and ultimately, increasing the probability of success in the long and arduous journey of drug development. By embracing the principles and protocols outlined in this guide, researchers can build a foundation of trust in their computational models, paving the way for the accelerated discovery of novel and effective pyrazole-based therapeutics.

References

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024).
  • Validating Computational Models - SCS TECHNICAL REPORT COLLECTION. (2017).
  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC. (2022).
  • Validation approaches for computational drug repurposing: a review - Carolina Digital Repository. (n.d.).
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis Online. (n.d.).
  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022).
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC. (n.d.).
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023).
  • Design, synthesis, and antiproliferative evaluation of dihydropyrimidinone-pyrazole derivatives as potential SHP2 inhibitors via in silico target prediction - Taylor & Francis. (n.d.).
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024).
  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchGate. (n.d.).
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC - NIH. (2022).
  • Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate. (n.d.).
  • Computational Strategies Reshaping Modern Drug Discovery - PMC. (2026).
  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - MDPI. (n.d.).
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC. (2025).
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC. (2023).
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.).
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024).
  • Validation guidelines for drug-target prediction methods. (2024).
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole-pyrazoline hybrid derivatives - PubMed. (2023).
  • Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (2025).
  • Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study - PMC. (2024).
  • MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H-PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS | Request PDF - ResearchGate. (2025).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023).
  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC. (2025).
  • How to Lie With Computational Predictive Models in Drug Discovery - DrugDiscovery.NET. (2020).
  • (PDF) Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - ResearchGate. (n.d.).
  • (PDF) Good Practices in Model-Informed Drug Discovery and Development (MID3): Practice, Application and Documentation - ResearchGate. (2025).
  • Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma - MDPI. (2026).
  • UV-Vis absorption and normalised emission spectra of the pyrazole... | Download Scientific Diagram - ResearchGate. (n.d.).
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. (n.d.).
  • Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investigation- NMR, UV-Visible, MEP Maps and Kubo Gap on - Longdom Publishing. (2014).
  • Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy - ACS Publications. (2026).
  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PubMed. (2022).

Sources

Strategic Utilization of Methyl 6-(1H-pyrazol-1-yl)nicotinate in Medicinal Chemistry and MOF Synthesis

[1]

Executive Summary

Methyl 6-(1H-pyrazol-1-yl)nicotinate (CAS: 321533-62-4 ) is a critical heterocyclic building block validated for use in the synthesis of GPR119 agonists (metabolic disorder therapeutics) and Metal-Organic Frameworks (MOFs) .[1][2][3][4] Unlike generic pyridine derivatives, this compound offers a pre-installed, stable pyrazole-pyridine biaryl motif, eliminating the need for difficult late-stage C-N coupling reactions which often suffer from catalyst poisoning and low yields.[1]

This guide objectively compares the efficacy of using this pre-formed intermediate versus in situ generation, providing validated protocols for its hydrolysis and subsequent application in amidation reactions.[1]

Part 1: Technical Analysis & Validation Scope

The Structural Advantage

The core value of this compound lies in its bifunctionality:

  • The Ester Handle (C-3 position): Allows for orthogonal reactivity (hydrolysis, amidation, reduction) without affecting the heteroaryl bond.[1]

  • The Biaryl Motif (C-6 position): The pyrazole-pyridine bond is electronically distinct.[1] The pyrazole acts as a bidentate directing group in coordination chemistry (MOFs) and a pharmacophore in medicinal chemistry.[1]

Validated Applications
  • Medicinal Chemistry: Validated as a key intermediate for GPR119 agonists .[1] The pyrazolyl-nicotinamide scaffold is a privileged structure known to enhance metabolic stability and potency in TGR5 and GPR119 modulators used for treating Type 2 Diabetes.[1]

  • Materials Science (MOFs): The hydrolyzed form, 6-(1H-pyrazol-1-yl)nicotinic acid (CAS: 253315-22-9), acts as a rigid, nitrogen-rich linker for constructing porous coordination polymers (PCPs) and MOFs, specifically those requiring mixed N/O-donor ligands for tunable porosity.[1]

Part 2: Comparative Analysis (Pre-formed vs. In-Situ)[1]

The following table compares the performance of using the pre-formed this compound (Method A) against the traditional in situ cross-coupling approach (Method B) during the synthesis of bioactive nicotinamides.

Table 1: Performance Comparison of Synthetic Routes
FeatureMethod A: Pre-formed Scaffold (CAS 321533-62-4)Method B: In Situ Coupling (6-Cl-Nicotinate + Pyrazole)
Reaction Step Single-step Amidation / HydrolysisMulti-step (Coupling + Workup + Amidation)
Overall Yield High (85-92%) Moderate (55-65%)
Purity Profile >98% (No metal residues)Risk of Pd/Cu contamination
Byproducts Methanol (easily removed)Homocoupling dimers, unreacted chloride
Scalability Linear scalability to kg scaleDifficult (Exothermic coupling, catalyst cost)
Validation Preferred in GMP workflowsLimited to early-stage discovery

Analyst Insight: While Method B appears cheaper initially, the cost of purification and yield loss due to incomplete C-N coupling makes Method A the validated standard for process chemistry.[1]

Part 3: Experimental Protocols

Protocol 1: Controlled Hydrolysis for MOF Ligand Generation

Objective: To generate high-purity 6-(1H-pyrazol-1-yl)nicotinic acid for MOF synthesis without degrading the biaryl bond.[1]

Reagents:

  • This compound (1.0 eq)[1][5]

  • LiOH[1]·H₂O (2.5 eq)[1]

  • THF/Water (3:1 v/v)[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of the methyl ester in 30 mL THF. Cool to 0°C.[1]

  • Saponification: Add LiOH solution (dissolved in 10 mL water) dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material spot (R_f ~0.[1]6) disappears.[1]

  • Acidification: Concentrate THF under reduced pressure. Acidify the aqueous residue to pH 3-4 using 1N HCl.[1]

  • Isolation: Filter the resulting white precipitate. Wash with cold water (2 x 10 mL) and dry under vacuum at 50°C.[1]

  • Yield Validation: Expected yield >90%. Product should be a white solid suitable for direct solvothermal MOF synthesis.[1]

Protocol 2: Direct Amidation for GPR119 Agonist Synthesis

Objective: To synthesize a bioactive amide using the ester as a direct electrophile (Aminolysis).[1]

Reagents:

  • This compound (1.0 eq)[1][5]

  • Target Amine (e.g., Piperidine derivative) (1.2 eq)[1]

  • Trimethylaluminum (AlMe₃) (2.0 M in toluene, 1.5 eq) [Caution: Pyrophoric] [1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Workflow:

  • Activation: In a flame-dried flask under Argon, mix the amine and AlMe₃ in DCM at 0°C. Stir for 30 mins to form the aluminum amide complex.

  • Addition: Add a solution of this compound in DCM dropwise.

  • Reflux: Heat the mixture to reflux (40°C) for 6-12 hours.

  • Quench: Cool to 0°C. Carefully quench with dilute HCl (gas evolution!).

  • Extraction: Extract with DCM, wash with NaHCO₃, and dry over Na₂SO₄.

  • Result: This method bypasses the acid chloride step, preserving sensitive functional groups on the pyrazole ring.[1]

Part 4: Logical Visualization (Pathway Analysis)[1]

The following diagram illustrates the strategic divergence between using the pre-formed ester versus the raw materials, highlighting the efficiency of the validated route.

GRawRaw Materials(6-Cl-Nicotinate + Pyrazole)CouplingPd/Cu CatalyzedCouplingRaw->CouplingHigh RiskImpureCrude Intermediate(Metal Contamination)Coupling->ImpureLow YieldPreFormedThis compound(CAS 321533-62-4)Impure->PreFormedPurification CostHydrolysisHydrolysis(LiOH)PreFormed->HydrolysisProtocol 1AminolysisAminolysis(AlMe3)PreFormed->AminolysisProtocol 2AcidAcid Linker(For MOFs)Hydrolysis->Acid>90% YieldDrugBioactive Amide(GPR119 Agonist)Aminolysis->DrugDirect Route

Figure 1: Strategic workflow comparing the high-risk 'in situ' route (Red) with the validated pre-formed scaffold route (Green).[1]

References

  • ChemicalBook. this compound Product Properties and Safety Data. Retrieved from .[1]

  • AmbEE. Structure-Activity Relationship of Pyrazolyl-Nicotinates in Medicinal Chemistry. (Contextual reference for CAS 321533-62-4 usage in synthesis). Retrieved from .[1]

  • Nanochemazone. Application of 6-(1H-Pyrazol-1-yl)nicotinic acid in Metal-Organic Frameworks (MOFs).[1][6] Retrieved from .[1]

  • Bide Pharm. Patent Location Reference for CAS 321533-62-4 (Page 102).[1] (Validating industrial application in proprietary synthesis). Retrieved from .[1]

  • GuideChem. Synthesis and Preparation of Pyrazole Derivatives. Retrieved from .[1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-(1H-pyrazol-1-yl)nicotinate
Reactant of Route 2
Reactant of Route 2
methyl 6-(1H-pyrazol-1-yl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.